Qsy 21 nhs
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H39ClN4O7S |
|---|---|
Molecular Weight |
815.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-[2-[3-(2,3-dihydroindol-1-ium-1-ylidene)-6-(2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carboxylate chloride |
InChI |
InChI=1S/C45H39N4O7S.ClH/c50-42-17-18-43(51)49(42)56-45(52)31-19-23-46(24-20-31)57(53,54)41-12-6-3-9-36(41)44-34-15-13-32(47-25-21-29-7-1-4-10-37(29)47)27-39(34)55-40-28-33(14-16-35(40)44)48-26-22-30-8-2-5-11-38(30)48;/h1-16,27-28,31H,17-26H2;1H/q+1;/p-1 |
InChI Key |
LZDDKALXTHBHSB-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
QSY 21 NHS Ester: A Technical Guide to its Properties and Quenching Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
QSY 21 NHS ester is a non-fluorescent, "dark" quencher widely utilized in the fields of molecular biology, diagnostics, and drug development.[1] Its primary function is to efficiently accept energy from a fluorescent donor molecule without emitting light itself, a property that makes it an invaluable tool for designing sensitive and specific bioassays.[2][3] This technical guide provides a comprehensive overview of this compound ester, its quenching mechanism, and practical guidance for its application in experimental settings.
Core Properties of this compound Ester
QSY 21 is a diarylrhodamine derivative characterized by a broad and intense absorption spectrum in the far-red to near-infrared (NIR) region.[2][4] The N-hydroxysuccinimidyl (NHS) ester functional group makes it highly reactive towards primary amines, enabling the straightforward and stable covalent labeling of various biomolecules.[5][6]
Chemical and Spectroscopic Data
A summary of the key quantitative properties of this compound ester is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C45H39N4O7S | [7] |
| Molecular Weight | ~779.9 - 815.34 g/mol | [7][8] |
| Maximum Absorption (λmax) | ~661 nm | [3][4][9] |
| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ | [7][10] |
| Optimal Quenching Range | 580 - 680 nm | [5][6][7] |
| Recommended Donor Dyes | Fluorescein, Alexa Fluor® 568, 594, 633, 647, TAMRA, ROX, Texas Red, Cy5 | [5][6][8] |
| Reactivity | Primary amines (-NH2) | [6][7] |
| Optimal Reaction pH | 7.0 - 9.0 | [5][6] |
| Solubility | DMSO, DMF | [8] |
The Quenching Mechanism of QSY 21
The primary mechanism by which QSY 21 quenches fluorescence is through Förster Resonance Energy Transfer (FRET) . FRET is a non-radiative energy transfer process that occurs between a donor fluorophore in an excited state and a suitable acceptor molecule, such as QSY 21, when they are in close proximity (typically 1-10 nm).
The efficiency of FRET is dependent on several factors, including:
-
Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor (quencher). QSY 21's broad absorption in the 580-680 nm range makes it an excellent acceptor for a wide variety of red and far-red emitting dyes.[5][6]
-
Distance: The rate of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. This exquisite distance dependence is the foundation for many FRET-based assays that measure molecular proximity.
-
Dipole Orientation: The relative orientation of the donor and acceptor transition dipoles also influences FRET efficiency.
In addition to FRET, contact quenching can also contribute to the overall quenching efficiency. This mechanism occurs when the fluorophore and quencher are in van der Waals contact, leading to the formation of a non-fluorescent ground-state complex.[11][12] When this complex absorbs light, it returns to the ground state via non-radiative pathways, thus preventing fluorescence emission.[12]
The following diagram illustrates the FRET-based quenching mechanism of QSY 21.
Experimental Protocols
Labeling of Biomolecules with this compound Ester
This protocol provides a general guideline for the covalent labeling of proteins with this compound ester. The optimal conditions may need to be empirically determined for each specific application.
Materials:
-
This compound ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Protein or other amine-containing biomolecule
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 0.1 M phosphate (B84403) buffer, pH 7.2-7.5)[13]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[14]
-
Gel filtration column for purification (e.g., Sephadex G-25)
Procedure:
-
Prepare the Biomolecule Solution:
-
Prepare the this compound Ester Stock Solution:
-
Calculate the Molar Excess of this compound Ester:
-
The optimal molar ratio of NHS ester to biomolecule depends on the concentration of the protein and the desired degree of labeling. A molar excess of 10-20 fold is a common starting point.
-
-
Perform the Labeling Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[14] This will consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted QSY 21 and byproducts by passing the reaction mixture over a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).[14]
-
Collect the fractions containing the labeled biomolecule.
-
The following diagram outlines the experimental workflow for labeling a biomolecule with this compound ester.
Conclusion
This compound ester is a powerful and versatile tool for the development of FRET-based assays. Its strong absorption in the far-red and near-infrared regions, coupled with its lack of fluorescence and efficient quenching capabilities, makes it an ideal acceptor for a wide range of donor fluorophores. The NHS ester functionality allows for simple and robust conjugation to proteins, oligonucleotides, and other amine-containing molecules. By understanding the principles of its quenching mechanism and following established labeling protocols, researchers can effectively harness the capabilities of this compound ester to create sensitive and specific probes for a multitude of biological applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. QSY™ 21 Carboxylic Acid, Succinimidyl Ester 5 mg | Contact Us | Invitrogen™ [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SY-21 NHS ester | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. SY-21 NHS ester, 788146-37-2 | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Invitrogen QSY 21 Carboxylic Acid, Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 10. Molecular Probes nonfluorescent quenchers and photosensitizers—Table 1.10 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
Qsy 21 NHS ester for labeling proteins and oligonucleotides
An In-depth Technical Guide to QSY® 21 NHS Ester for Labeling Proteins and Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of QSY® 21 NHS ester, a non-fluorescent diarylrhodamine-based dark quencher. It details its application in labeling proteins and oligonucleotides, experimental protocols, and data presentation for easy interpretation.
Core Concepts and Applications
QSY® 21 NHS ester is a reactive building block used to modify proteins and oligonucleotides. As a succinimidyl ester, it readily reacts with primary aliphatic amines, such as the N-terminus of proteins or amine-modified oligonucleotides, to form a stable amide bond. Its broad visible absorption spectrum (550-650 nm) and high quenching efficiency without native fluorescence make it an excellent acceptor in fluorescence resonance energy transfer (FRET) applications.
The primary application of QSY® 21 is in the development of fluorescence-quenched probes for various biological assays. When a fluorescent donor molecule is in close proximity to the QSY® 21 quencher, its fluorescence is suppressed. This quenching is alleviated upon cleavage of the probe, for instance by an enzyme, leading to a detectable fluorescent signal. This principle is widely used in enzyme activity assays, nucleic acid hybridization, and immunoassays.
Quantitative Data Summary
Table 1: Physicochemical and Spectroscopic Properties of QSY® 21 Dyes
| Property | Value | Reference |
| Molecular Formula | C₃₈H₃₉N₄O₆S | |
| Molecular Weight | 680 g/mol | |
| Absorbance Maximum (λmax) | ~596 nm | |
| Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ at 596 nm | |
| Recommended Quenching Range | 580-680 nm | |
| Solubility | DMSO, DMF |
Table 2: Recommended Fluorophore Donors for QSY® 21
| Fluorophore | Excitation (nm) | Emission (nm) |
| Rhodamine Red™-X | 560 | 580 |
| TAMRA | 555 | 579 |
| Cy3.5 | 581 | 596 |
| Texas Red®-X | 589 | 615 |
| Cy5 | 649 | 670 |
Experimental Protocols
Protein Labeling with QSY® 21 NHS Ester
This protocol outlines a general procedure for labeling proteins with QSY® 21 NHS ester. The optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
QSY® 21 NHS ester, dissolved in anhydrous DMSO
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris or glycine).
-
Reagent Preparation: Prepare a stock solution of QSY® 21 NHS ester in DMSO at a concentration of 1-10 mM immediately before use.
-
Labeling Reaction: While gently vortexing the protein solution, add a 5-20 fold molar excess of the reactive dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex® G-25) equilibrated with a suitable buffer such as PBS.
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and the λmax of the dye (~596 nm).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max * CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein.
-
Calculate the DOL using the formula: DOL = A_max / (ε_dye * Protein Concentration) where ε_dye is the molar extinction coefficient of the QSY® 21 dye.
-
Oligonucleotide Labeling with QSY® 21 NHS Ester
This protocol is for labeling amine-modified oligonucleotides.
Materials:
-
Amine-modified oligonucleotide
-
0.1 M Sodium Carbonate/Bicarbonate buffer (pH 9.0)
-
QSY® 21 NHS ester dissolved in DMSO
-
HPLC for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the reaction buffer.
-
Reagent Preparation: Prepare a fresh solution of QSY® 21 NHS ester in DMSO.
-
Labeling Reaction: Add a 2-10 fold molar excess of the QSY® 21 NHS ester to the oligonucleotide solution.
-
Incubation: Incubate the mixture for 2-4 hours at room temperature in the dark.
-
Purification: Purify the labeled oligonucleotide by reverse-phase HPLC.
Visualizations
Caption: Workflow for labeling proteins with QSY® 21 NHS ester.
Caption: FRET mechanism with a donor fluorophore and QSY® 21 quencher.
Caption: Activation of a FRET-based probe using QSY® 21.
QSY 21: A Technical Guide to the Premier Near-Infrared Quencher Dye
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the QSY 21 quencher dye, a non-fluorescent diarylrhodamine derivative with strong absorption in the near-infrared (NIR) spectrum. Its ability to efficiently quench the fluorescence of a wide range of red and NIR fluorophores through Förster Resonance Energy Transfer (FRET) makes it an invaluable tool for the development of activatable probes in biological research and drug development. This guide details its spectral properties, outlines protocols for probe synthesis and characterization, and provides visual representations of key mechanisms and workflows.
Core Principles of QSY 21-Based NIR Probes
Near-infrared (NIR) fluorescent probes offer significant advantages for biological imaging, including deeper tissue penetration, reduced autofluorescence from biological samples, and minimized phototoxicity.[1] Activatable NIR probes are designed to exist in a quenched, "off" state until they interact with a specific target, at which point they undergo a conformational change or enzymatic cleavage that separates the NIR fluorophore from the quencher, resulting in a fluorescent, "on" state.[2]
QSY 21 is a highly effective quencher for NIR fluorophores due to its broad and intense absorption in the 590-720 nm range, which overlaps well with the emission spectra of popular NIR dyes such as Cyanine5 (Cy5) and Alexa Fluor 647.[3][4] This spectral overlap is a critical requirement for efficient FRET, the primary mechanism by which QSY 21 quenches fluorescence.[5]
Quantitative Data for QSY 21 and Common NIR Fluorophore Pairs
For the rational design of NIR probes, a clear understanding of the spectral properties of both the quencher and the fluorophore is essential. The following tables summarize key quantitative data for QSY 21 and its commonly used FRET partners, Alexa Fluor 647 and Cy5.
| Property | QSY 21 |
| Maximum Absorption (λmax) | ~660-661 nm |
| Molar Extinction Coefficient (ε) | ~89,000 - 90,000 cm⁻¹M⁻¹ |
| Quenching Range | 590-720 nm |
| Fluorescence Quantum Yield | Essentially non-fluorescent (<0.001) |
| Reactive Forms | Carboxylic Acid, Succinimidyl (NHS) Ester |
| Property | Alexa Fluor 647 | Cy5 |
| Maximum Excitation (λex) | ~650 nm | ~649-651 nm |
| Maximum Emission (λem) | ~665-668 nm | ~666-670 nm |
| Molar Extinction Coefficient (ε) | ~239,000 - 270,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.33 | ~0.2 |
| Common Reactive Forms | NHS Ester, Maleimide | NHS Ester, Maleimide |
Experimental Protocols
Protocol 1: Synthesis of a QSY 21-Peptide-NIR Fluorophore Probe
This protocol provides a general method for synthesizing a FRET-based peptide probe using amine-reactive forms of QSY 21 and a NIR fluorophore. This example focuses on a peptide substrate for an enzyme of interest.
Materials:
-
Peptide with a free amine group (e.g., N-terminus or lysine (B10760008) side chain) for fluorophore conjugation and another site for quencher attachment.
-
QSY 21 NHS Ester
-
Alexa Fluor 647 NHS Ester (or Cy5 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
Size-Exclusion Chromatography column (e.g., Sephadex G-25)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Peptide Preparation: Synthesize or procure the peptide of interest. Ensure the peptide has distinct sites for fluorophore and quencher conjugation.
-
Dye and Quencher Preparation: Prepare 10 mM stock solutions of this compound Ester and the chosen NIR fluorophore NHS Ester in anhydrous DMF or DMSO.
-
First Labeling Reaction (Fluorophore): a. Dissolve the peptide in 0.1 M sodium bicarbonate buffer. b. Add the NIR fluorophore NHS Ester stock solution to the peptide solution at a molar ratio of approximately 5:1 to 10:1 (dye:peptide). c. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the fluorophore-labeled peptide using RP-HPLC to remove unreacted dye and unlabeled peptide. Lyophilize the purified product.
-
Second Labeling Reaction (Quencher): a. Dissolve the purified fluorophore-labeled peptide in 0.1 M sodium bicarbonate buffer. b. Add the this compound Ester stock solution at a molar ratio of approximately 5:1 to 10:1 (quencher:peptide). c. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Final Purification: Purify the dual-labeled probe using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final probe by mass spectrometry and analytical RP-HPLC.
Protocol 2: Fluorescence Quenching Assay
This protocol determines the quenching efficiency of the synthesized probe.
Materials:
-
Synthesized QSY 21-Peptide-NIR Fluorophore Probe
-
Corresponding enzyme for the peptide substrate
-
Assay Buffer (enzyme-specific)
-
Fluorometer
Procedure:
-
Probe Preparation: Prepare a stock solution of the probe in an appropriate solvent (e.g., DMSO) and dilute to the desired final concentration in the assay buffer.
-
Baseline Fluorescence Measurement: Measure the fluorescence of the intact probe at the emission wavelength of the NIR fluorophore. This represents the quenched or "off" state.
-
Enzymatic Cleavage: Add the specific enzyme to the probe solution and incubate under optimal conditions (e.g., 37°C).
-
Time-Course Measurement: Monitor the increase in fluorescence over time as the enzyme cleaves the peptide, separating the fluorophore from the QSY 21 quencher.
-
Maximum Fluorescence Measurement: After the reaction has gone to completion (or after a defined time point), record the final fluorescence intensity. This represents the unquenched or "on" state.
-
Quenching Efficiency Calculation: Calculate the quenching efficiency (QE) using the following formula: QE (%) = (1 - (F_quenched / F_unquenched)) * 100 Where F_quenched is the initial fluorescence and F_unquenched is the final fluorescence.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to QSY 21-based NIR probes.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
QSY-21 Dark Quencher: A Technical Guide to Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the QSY-21 dark quencher, a non-fluorescent acceptor dye integral to Förster Resonance Energy Transfer (FRET) based assays. We will delve into its core principles, mechanism of action, and key photophysical properties. Furthermore, this guide will explore its diverse applications in molecular diagnostics, drug discovery, and high-throughput screening, complete with detailed experimental protocols and data presentation.
Core Principles of the QSY-21 Dark Quencher
QSY-21 is a non-fluorescent diarylrhodamine derivative that functions as an efficient dark quencher in FRET-based applications.[1] Unlike fluorescent acceptors, which emit light upon energy transfer, dark quenchers dissipate the absorbed energy as heat, resulting in no background fluorescence.[2] This property makes QSY-21 an ideal FRET acceptor, particularly in assays requiring a high signal-to-noise ratio.
The primary mechanism of action for QSY-21 is Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process from an excited-state donor fluorophore to a ground-state acceptor molecule.[3] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful tool for studying molecular interactions and conformational changes.[3]
QSY-21 possesses a broad and intense absorption spectrum in the far-red to near-infrared (NIR) range, with an absorption maximum around 661 nm.[4] This spectral characteristic makes it an excellent quencher for a variety of far-red and NIR emitting fluorophores, such as Cy5, Cy5.5, and Alexa Fluor 647.
Quantitative Data
The following tables summarize the key quantitative properties of the QSY-21 dark quencher.
Table 1: Photophysical Properties of QSY-21
| Property | Value | Reference(s) |
| Maximum Absorption (λmax) | ~661 nm | |
| Molar Extinction Coefficient (ε) | ~89,000 cm⁻¹M⁻¹ | |
| Quenching Range | 590 - 720 nm | |
| Fluorescence Quantum Yield | < 0.001 | |
| Recommended Donor Fluorophores | Cy5, Cy5.5, Alexa Fluor 647 |
Table 2: Förster Radii (R₀) for QSY-21 with Common Donor Fluorophores
| Donor Fluorophore | Förster Radius (R₀) in Å | Reference(s) |
| Alexa Fluor 594 | 60 | |
| Alexa Fluor 633 | 57 | |
| Alexa Fluor 647 | 63 | |
| Cy5 | 60 |
Note: The Förster radius (R₀) is the distance at which FRET efficiency is 50%. This value is dependent on the spectral overlap between the donor emission and acceptor absorption, the quantum yield of the donor, and the relative orientation of the donor and acceptor dipoles.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing the QSY-21 dark quencher.
Design and Synthesis of a QSY-21 Labeled Molecular Beacon for miRNA Detection
Molecular beacons are hairpin-shaped oligonucleotide probes that become fluorescent upon hybridization to a specific target sequence. They are labeled with a fluorophore at one end and a quencher at the other. In the absence of the target, the hairpin structure brings the fluorophore and quencher into close proximity, resulting in fluorescence quenching. Hybridization to the target sequence forces the hairpin to open, separating the fluorophore and quencher and restoring fluorescence.
Protocol:
-
Probe Design:
-
Loop Sequence: Design a 15-30 nucleotide sequence complementary to the target miRNA.
-
Stem Sequence: Design two complementary 5-7 nucleotide sequences with high GC content to flank the loop sequence. The melting temperature (Tm) of the stem should be 7-10°C higher than the annealing temperature of the assay.
-
Fluorophore and Quencher Selection: Choose a suitable FRET pair. For detecting far-red signals, a combination of Cy5 as the fluorophore and QSY-21 as the quencher is effective.
-
-
Oligonucleotide Synthesis:
-
Synthesize the molecular beacon sequence using standard solid-phase phosphoramidite (B1245037) chemistry.
-
Incorporate the fluorophore (e.g., Cy5) at the 5' end and a primary amine modification at the 3' end for subsequent QSY-21 labeling.
-
-
QSY-21 Labeling:
-
Dissolve the amine-modified oligonucleotide in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Dissolve the amine-reactive QSY-21 NHS ester in anhydrous dimethylformamide (DMF).
-
Add the QSY-21 solution to the oligonucleotide solution and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the dual-labeled molecular beacon using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a gradient of acetonitrile (B52724) in a triethylammonium (B8662869) acetate (B1210297) (TEAA) or triethylammonium bicarbonate buffer.
-
Collect the fractions corresponding to the dual-labeled product and confirm the purity and identity by mass spectrometry.
-
-
Hybridization Assay:
-
Prepare a reaction mixture containing the purified molecular beacon (e.g., 100 nM) and the target miRNA in a suitable hybridization buffer.
-
Incubate the mixture at the optimal hybridization temperature for a defined period.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em ~649/670 nm for Cy5). An increase in fluorescence intensity indicates the presence of the target miRNA.
-
Protease Activity Assay using a QSY-21 FRET Peptide Substrate
FRET-based peptide substrates are powerful tools for monitoring protease activity. These substrates consist of a peptide sequence containing the protease cleavage site, flanked by a donor fluorophore and a quencher. In the intact peptide, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.
Protocol:
-
Peptide Substrate Design:
-
Select a peptide sequence that is a specific substrate for the protease of interest.
-
Choose a suitable FRET pair, such as Cy5 and QSY-21, for labeling the N- and C-termini of the peptide, respectively.
-
-
Peptide Synthesis and Labeling:
-
Synthesize the peptide substrate using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry.
-
Incorporate the fluorophore and quencher at the desired positions. This can be achieved by using pre-labeled amino acids or by on-resin or post-synthesis labeling of reactive groups. For example, an N-terminal amine can be labeled with an NHS-ester of Cy5, and a C-terminal lysine (B10760008) side chain can be labeled with an NHS-ester of QSY-21.
-
-
Purification:
-
Cleave the labeled peptide from the resin and remove protecting groups.
-
Purify the FRET peptide substrate by reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
-
-
Enzymatic Assay:
-
Prepare a reaction buffer optimal for the activity of the target protease.
-
Add the purified FRET peptide substrate to the reaction buffer at a concentration below its Km value.
-
Initiate the reaction by adding the protease.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader or spectrofluorometer at the appropriate excitation and emission wavelengths for the donor fluorophore.
-
The initial rate of the reaction is proportional to the protease activity.
-
Applications in Drug Development and High-Throughput Screening
The unique properties of QSY-21 make it a valuable tool in drug discovery and development, particularly in high-throughput screening (HTS) for enzyme inhibitors.
High-Throughput Screening of Protease Inhibitors
FRET-based assays using QSY-21 are readily adaptable for HTS of protease inhibitors. The "turn-on" fluorescence signal upon substrate cleavage provides a robust and sensitive readout.
Workflow for HTS of Protease Inhibitors:
-
Assay Miniaturization: The assay is typically performed in a 384- or 1536-well plate format to maximize throughput.
-
Compound Library Screening: A library of small molecule compounds is screened for its ability to inhibit the target protease.
-
Reaction Setup: Each well contains the FRET peptide substrate, the protease, and a test compound from the library.
-
Signal Detection: The fluorescence intensity in each well is measured over time. A decrease in the rate of fluorescence increase compared to a control without an inhibitor indicates potential inhibitory activity.
-
Hit Identification and Confirmation: Compounds that show significant inhibition are identified as "hits" and are subjected to further validation and characterization, such as dose-response studies to determine their IC₅₀ values.
Monitoring Drug-Target Interactions
FRET assays employing QSY-21 can be used to study the binding kinetics and affinity of drugs to their target proteins. For example, a fluorescently labeled ligand and a QSY-21 labeled protein can be used to monitor their interaction. Binding of the ligand to the protein brings the fluorophore and quencher into close proximity, resulting in a decrease in fluorescence. This change in fluorescence can be used to determine binding constants (Kd) and association/dissociation rates.
Mandatory Visualizations
Troubleshooting QSY-21 FRET Assays
Problem: Low signal-to-background ratio.
-
Possible Cause: Inefficient quenching.
-
Solution: Ensure the donor-acceptor distance is within the Förster radius. Redesign the probe to bring the fluorophore and QSY-21 closer in the "off" state. Verify the spectral overlap between the donor's emission and QSY-21's absorption.
-
-
Possible Cause: High background fluorescence.
-
Solution: Check for autofluorescence from the sample or buffer components. Use high-quality reagents and black microplates to minimize background.
-
Problem: No or low FRET signal change upon interaction.
-
Possible Cause: The conformational change or binding event does not significantly alter the donor-acceptor distance.
-
Solution: Redesign the probe by changing the labeling positions of the fluorophore and QSY-21 to maximize the distance change upon the event of interest.
-
-
Possible Cause: The probe is degraded or improperly folded.
-
Solution: Verify the integrity and purity of the labeled probe by HPLC and mass spectrometry. Optimize buffer conditions (pH, ionic strength) to ensure proper probe conformation.
-
Problem: Photobleaching of the donor fluorophore.
-
Possible Cause: High excitation intensity or prolonged exposure.
-
Solution: Reduce the excitation light intensity or the exposure time. Use an anti-fade reagent if compatible with the assay. Choose a more photostable donor fluorophore.
-
By understanding the core principles of QSY-21 and following well-defined experimental protocols, researchers can effectively leverage this powerful dark quencher for a wide range of applications in molecular biology, diagnostics, and drug discovery.
References
- 1. Quantitative Detection of miRNA-21 Expression in Tumor Cells and Tissues Based on Molecular Beacon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. R<0> values for QSY and dabcyl quenchers—Table 1.11 | Thermo Fisher Scientific - US [thermofisher.com]
QSY 21 NHS Ester: A Technical Guide to Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and storage conditions of QSY 21 N-hydroxysuccinimidyl (NHS) ester, a widely used non-fluorescent quencher in Förster Resonance Energy Transfer (FRET) applications. Adherence to proper handling and storage protocols is critical for maintaining the reactivity and quenching efficiency of this reagent.
Core Properties and Solubility
QSY 21 NHS ester is an amine-reactive compound used for labeling proteins, peptides, and amine-modified oligonucleotides. Its primary application lies in its ability to quench fluorescence over a broad range, typically between 580 nm and 680 nm. The NHS ester moiety reacts with primary amines at a pH range of 7-9 to form stable covalent amide bonds.
The solubility of this compound ester is a key consideration for its effective use in labeling reactions. It is sparingly soluble in aqueous buffers but readily dissolves in anhydrous organic solvents.
Table 1: Solubility of this compound Ester
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1][2][3] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
While specific quantitative solubility limits are not widely published, stock solutions in anhydrous DMSO or DMF are typically prepared at concentrations of 1-10 mg/mL or ~10 mM. It is crucial to use high-quality, anhydrous solvents to prevent hydrolysis of the NHS ester.
Storage and Stability
Proper storage of this compound ester is paramount to preserve its reactivity. Both the solid form and solutions should be protected from moisture and light.
Table 2: Recommended Storage Conditions for this compound Ester
| Form | Temperature | Duration | Additional Notes | Reference |
| Solid | -20°C to -80°C | Up to 1 year | Protect from light and moisture. | |
| Stock Solution in Anhydrous DMSO/DMF | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly to prevent moisture contamination. | |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Seal tightly to prevent moisture contamination. |
Experimental Protocols
The following are generalized protocols for the preparation of a this compound ester stock solution and the subsequent labeling of proteins and oligonucleotides. Optimization may be required for specific applications.
Preparation of this compound Ester Stock Solution
A stock solution of this compound ester should be prepared in a high-quality, anhydrous solvent immediately before use.
Methodology:
-
Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL or 10 mM).
-
Vortex the vial briefly to ensure the compound is fully dissolved.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Use the stock solution immediately. For storage, aliquot into smaller volumes in tightly sealed tubes and store at -20°C or -80°C, protected from light.
Caption: Workflow for Preparing a this compound Ester Stock Solution.
Protein Labeling with this compound Ester
This protocol describes a general procedure for labeling proteins with this compound ester. The optimal molar ratio of dye to protein may need to be determined empirically.
Methodology:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a pH of 7.2-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate-buffered saline, PBS). The protein concentration should ideally be 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Labeling Reaction: While gently stirring the protein solution, slowly add the calculated amount of this compound ester stock solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Caption: Workflow for Labeling Proteins with this compound Ester.
Oligonucleotide Labeling with this compound Ester
This protocol outlines the labeling of amine-modified oligonucleotides.
Methodology:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in a conjugation buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium borate) at a pH of 8.0-9.0.
-
Labeling Reaction: Add the this compound ester stock solution to the oligonucleotide solution. The molar ratio will depend on the desired labeling efficiency.
-
Incubation: Incubate the reaction for at least 2 hours at room temperature or overnight, protected from light.
-
Purification: Remove the excess unreacted dye and byproducts by methods such as ethanol (B145695) precipitation, desalting, or HPLC.
Caption: Workflow for Labeling Oligonucleotides with this compound Ester.
Signaling Pathways and Logical Relationships
The fundamental chemical reaction underlying the use of this compound ester is the acylation of a primary amine. This reaction is a key step in bioconjugation.
Caption: Chemical Reaction of this compound Ester with a Primary Amine.
References
Navigating the Far-Red Spectrum: A Technical Guide to Qsy 21 Equivalents for FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
In the realm of biological research and drug discovery, Förster Resonance Energy Transfer (FRET) serves as a powerful tool for probing molecular interactions, enzymatic activity, and conformational changes in real-time. The selection of an appropriate donor-acceptor (fluorophore-quencher) pair is paramount for the success of these assays. For assays operating in the far-red and near-infrared (NIR) spectral regions, Qsy 21 has traditionally been a widely used non-fluorescent "dark" quencher. This guide provides an in-depth technical overview of spectrally equivalent alternatives to Qsy 21, offering researchers a broader palette of chemical tools to design robust and sensitive FRET-based assays.
Understanding the Role of a Far-Red Dark Quencher
FRET is a non-radiative energy transfer mechanism between an excited-state fluorophore (the donor) and a proximal ground-state acceptor. When the acceptor is a non-fluorescent chromophore, or "dark quencher," the transferred energy is dissipated as heat, resulting in a decrease or absence of donor fluorescence. This process is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over a 1-10 nanometer range.
An ideal dark quencher for the far-red spectrum (approx. 620-750 nm) should possess:
-
Strong Absorption: A high molar extinction coefficient (ε) in the emission range of common far-red donor fluorophores (e.g., Cy5, Alexa Fluor 647).
-
Broad Absorption Spectrum: To effectively quench a range of donors.
-
No Native Fluorescence: To minimize background signal and maximize the signal-to-noise ratio.
-
High Photostability and Chemical Stability: To ensure reliability and reproducibility during assay conditions and storage.
Qsy 21, with its absorption maximum around 661 nm, has been a benchmark quencher for popular far-red fluorophores like Cy5 and Alexa Fluor 647.[1][2][3][4]
Spectral Equivalents to Qsy 21
Several classes of dark quenchers have emerged as excellent alternatives to Qsy 21, offering comparable or, in some cases, superior performance. The most prominent among these are the Black Hole Quencher® (BHQ®) and Tide Quencher™ (TQ™) series.
Quantitative Data Summary
The selection of a quencher is critically dependent on its spectral properties. The table below summarizes the key quantitative data for Qsy 21 and its primary spectral equivalents, enabling an informed choice for FRET probe design.
| Quencher | Absorption Max (λabs) | Quenching Range (nm) | Molar Extinction Coefficient (ε) at λabs (cm-1M-1) | Recommended Donor Fluorophores |
| Qsy 21 | ~661 nm[1] | 590 - 720 nm | ~89,000 (in MeOH) | Cy5, Alexa Fluor 647, Cy5.5 |
| BHQ-2 | ~579 nm | 550 - 670 nm | ~38,000 | TAMRA, ROX, Cy3.5, Cy5 |
| BHQ-3 | ~672 nm | 620 - 730 nm | ~42,700 (on oligo) | Cy5, Quasar 670, Cy5.5 |
| TQ5 | ~670 nm | N/A | >100,000 (implied) | Cy5, Alexa Fluor 647, TF5 |
| TQ7 | ~763 nm | N/A | ~140,000 | Cy7, Alexa Fluor 750, iFluor 750 |
Note: Spectral properties can be influenced by the solvent and conjugation partner. Values presented are typical.
FRET Principles and Assay Design
The efficiency of FRET is governed by the spectral overlap between the donor's emission spectrum and the acceptor's (quencher's) absorption spectrum. Maximizing this overlap is a key principle in designing sensitive FRET probes.
Figure 1. The principle of FRET between a donor fluorophore and a dark quencher.
This principle is exploited in various assay formats, most commonly in protease activity assays and nucleic acid hybridization assays (e.g., Molecular Beacons). In a protease assay, a peptide substrate containing a specific cleavage sequence is dual-labeled with a donor and a quencher. In its intact state, the probe is dark. Upon enzymatic cleavage, the donor and quencher are separated, restoring fluorescence.
Figure 2. Logical workflow of a FRET-based protease cleavage assay.
Experimental Protocols
Providing a robust and reproducible protocol is essential for assay success. Below are detailed methodologies for probe synthesis and two common FRET applications.
General Protocol for FRET Probe Synthesis (Peptide)
This protocol outlines the general steps for creating a dual-labeled peptide probe for a protease assay.
-
Peptide Synthesis: Synthesize the peptide substrate on a solid-phase resin using standard Fmoc chemistry. The sequence should contain the specific protease cleavage site and flanking amino acids. Incorporate a specific amino acid with an orthogonal protecting group (e.g., Lys(Mtt) or Cys(Trt)) at the desired position for quencher conjugation. The donor is typically coupled to the N-terminus.
-
N-Terminal Donor Labeling: While the peptide is still on the resin and all side-chain protecting groups are intact, deprotect the N-terminal Fmoc group. React the free N-terminal amine with a 1.5 to 5-fold molar excess of an amine-reactive donor fluorophore (e.g., Cy5 NHS ester) in a suitable solvent like DMF or NMP with a non-nucleophilic base (e.g., DIEA) overnight.
-
Orthogonal Deprotection: Selectively remove the orthogonal protecting group from the chosen lysine (B10760008) or cysteine residue. For Lys(Mtt), this is typically done using dilute trifluoroacetic acid (TFA) in DCM.
-
Side-Chain Quencher Labeling: React the deprotected side-chain (amine of lysine or thiol of cysteine) with a 1.5 to 5-fold molar excess of the appropriate quencher derivative (e.g., BHQ-3 NHS ester for lysine or BHQ-3 maleimide (B117702) for cysteine) in DMF or NMP overnight.
-
Cleavage and Deprotection: Cleave the dual-labeled peptide from the resin and remove all remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Collect fractions and confirm the mass of the desired product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Quantification: Lyophilize the pure, dual-labeled peptide. Dissolve in a suitable solvent (e.g., DMSO) and determine the concentration using the molar extinction coefficient of the donor fluorophore.
Detailed Protocol: FRET-Based Protease Assay
This protocol is adapted for a generic matrix metalloproteinase (MMP) assay using a far-red FRET pair like Cy5/BHQ-3.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 10 µM ZnCl₂, 0.05% (w/v) Brij-35.
-
Enzyme Stock: Reconstitute recombinant active MMP enzyme in assay buffer to a stock concentration of 1-10 µM. Store at -80°C.
-
Substrate Stock: Dissolve the purified Cy5-peptide-BHQ-3 substrate in 100% DMSO to a stock concentration of 1-10 mM. Store at -20°C, protected from light.
-
Inhibitor Stock (Optional): Dissolve protease inhibitor (e.g., EDTA for MMPs) in assay buffer or DMSO.
-
-
Assay Procedure (96-well or 384-well format):
-
Prepare a working solution of the enzyme by diluting the enzyme stock in cold assay buffer to the desired final concentration (e.g., for a 2X working solution, if the final concentration is 10 nM, prepare a 20 nM solution). Keep on ice.
-
Prepare a working solution of the substrate by diluting the substrate stock in assay buffer to the desired final concentration (e.g., for a 2X working solution, if the final concentration is 1 µM, prepare a 2 µM solution).
-
In a black, opaque microplate, add 50 µL of assay buffer to each well. For inhibitor controls, add the inhibitor to the desired final concentration.
-
Add 25 µL of the 2X enzyme working solution to the appropriate wells ("enzyme" wells). Add 25 µL of assay buffer to "no enzyme" control wells.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10 minutes.
-
Initiate the reaction by adding 25 µL of the 2X substrate working solution to all wells. The final volume will be 100 µL.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Set the plate reader to kinetic mode.
-
Set the excitation wavelength for Cy5 (~640-650 nm) and the emission wavelength (~660-670 nm).
-
Record fluorescence intensity every 1-5 minutes for a period of 60-120 minutes.
-
The rate of the reaction is determined from the initial linear portion of the fluorescence increase over time (RFU/min).
-
Figure 3. Experimental workflow for a FRET-based protease assay.
Detailed Protocol: Molecular Beacon Hybridization Assay
This protocol outlines the steps for using a molecular beacon with a far-red fluorophore and a BHQ quencher to detect a specific nucleic acid target in real-time PCR.
-
Probe and Primer Design:
-
Target Selection: Identify a 100-250 bp region in the target gene.
-
Primer Design: Design forward and reverse primers to amplify this region. Primers should have a melting temperature (Tm) of 55-65°C.
-
Molecular Beacon Design: Design a probe with a loop sequence (18-30 nt) complementary to the target sequence within the amplicon. The Tm of the probe-target hybrid should be 7-10°C higher than the PCR annealing temperature. Design two complementary stem sequences (5-7 nt) with a high GC content to flank the loop. The stem Tm should be higher than the annealing temperature to ensure the hairpin is stable in the absence of the target.
-
-
Reagent Preparation:
-
Molecular Beacon: Synthesize and purify the molecular beacon (e.g., 5'-Cy5, stem-loop-stem, 3'-BHQ-2). Resuspend in TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) to a stock of 100 µM.
-
Primers: Resuspend forward and reverse primers in TE buffer to a stock of 100 µM.
-
PCR Master Mix: Use a commercial real-time PCR master mix containing DNA polymerase, dNTPs, and MgCl₂.
-
-
Real-Time PCR Setup (per 20 µL reaction):
-
10 µL of 2X Real-Time PCR Master Mix
-
0.4 µL of Forward Primer (10 µM stock, final conc. 200 nM)
-
0.4 µL of Reverse Primer (10 µM stock, final conc. 200 nM)
-
0.4 µL of Molecular Beacon (10 µM stock, final conc. 200 nM)
-
1.0 µL of Template DNA (e.g., cDNA, plasmid)
-
7.8 µL of Nuclease-Free Water
-
-
Thermal Cycling and Data Acquisition:
-
Program a real-time PCR instrument with the following cycles:
-
Initial Denaturation: 95°C for 5-10 minutes.
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 55-60°C for 60 seconds. (Acquire fluorescence data during this step) .
-
-
-
Set the instrument to detect fluorescence in the channel appropriate for your far-red fluorophore (e.g., Cy5).
-
-
Data Analysis:
-
The real-time PCR software will generate an amplification plot (fluorescence vs. cycle number).
-
The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a background threshold, indicating positive amplification of the target.
-
Conclusion
The development of robust dark quenchers like the BHQ and TQ series has provided researchers with excellent, high-performance alternatives to Qsy 21 for far-red FRET assays. By understanding the core principles of FRET and carefully selecting a quencher whose absorption spectrum maximally overlaps with the chosen donor fluorophore, scientists can design highly sensitive and specific assays for a multitude of applications, from quantifying enzyme kinetics to detecting specific nucleic acid sequences. The detailed protocols provided in this guide serve as a foundation for implementing these powerful tools in both basic research and high-throughput screening environments.
References
- 1. What are the steps of a molecular beacon RT-PCR assay? | AAT Bioquest [aatbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Beacon probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. Preparation of Cell-free Synthesized Proteins Selectively Double Labeled for Single-molecule FRET Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amine-Reactive Dyes for Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amine-Reactive Dyes
Amine-reactive fluorescent dyes are indispensable tools in modern biological research and drug development. These organic molecules possess the ability to form stable, covalent bonds with primary amino groups found on biomolecules.[1] This characteristic allows for the attachment of a fluorescent reporter to a protein of interest, enabling its detection, tracking, and quantification in a wide array of experimental applications, including immunoassays, fluorescence microscopy, and flow cytometry.[1] The most frequently targeted sites for labeling are the N-terminal α-amino group of the polypeptide chain and the ε-amino group of lysine (B10760008) residues.[1] Given the abundance of lysine residues on the surface of most proteins, amine-reactive dyes offer a straightforward and widely adopted method for fluorescent labeling.[1]
The two most prominent classes of amine-reactive fluorescent dyes are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates.[1] NHS esters are generally favored due to their high reactivity and the formation of very stable amide bonds with primary amines. Isothiocyanates, while also commonly used, form a thiourea (B124793) linkage that has been reported to be less stable over time. The success of a labeling experiment hinges on several critical factors, including the pH of the reaction buffer, the concentration of the protein, and the molar ratio of the dye to the protein.
Chemistry of Amine-Reactive Labeling
The covalent labeling of biomolecules with amine-reactive dyes is a nucleophilic substitution reaction. The primary amino group on the biomolecule acts as the nucleophile, attacking the electrophilic center of the reactive dye.
N-Hydroxysuccinimidyl (NHS) Esters
NHS esters are the most common type of amine-reactive moiety due to their high reactivity and the formation of stable amide bonds. The reaction is most efficient at a slightly basic pH, typically between 8.3 and 8.5. At this pH, the primary amino groups are deprotonated and thus more nucleophilic. It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target biomolecule for reaction with the dye.
Caption: Reaction of an NHS ester dye with a primary amine on a protein.
Isothiocyanates
Isothiocyanates react with primary amines to form a stable thiourea linkage. Similar to NHS esters, this reaction is favored at an alkaline pH, typically between 9.0 and 10.0. While effective, the resulting thiourea bond is generally considered to be less stable over time compared to the amide bond formed by NHS esters.
Caption: Reaction of an isothiocyanate dye with a primary amine on a protein.
Experimental Workflow for Biomolecule Labeling
The general workflow for labeling a biomolecule with an amine-reactive dye involves several key steps, from preparation of the biomolecule and dye to the final purification of the labeled conjugate.
Caption: General workflow for biomolecule labeling with amine-reactive dyes.
Quantitative Data of Common Amine-Reactive Dyes
The selection of an appropriate fluorescent dye is critical and depends on the specific application, available instrumentation for excitation and detection, and the properties of the biomolecule being labeled. The following table summarizes the key spectral properties of a selection of common amine-reactive fluorescent dyes.
| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| AMCA | Succinimidyl Ester | 349 | 448 | 21,000 | - |
| Alexa Fluor 350 | Succinimidyl Ester | 346 | 442 | 19,000 | 0.65 |
| Marina Blue | Succinimidyl Ester | 365 | 460 | 17,000 | - |
| Pacific Blue | Succinimidyl Ester | 410 | 455 | 30,000 | 0.76 |
| Alexa Fluor 405 | Succinimidyl Ester | 402 | 421 | 41,000 | 0.40 |
| FAM | Isothiocyanate | 492 | 519 | ≥ 59,000 | 0.93 |
| Alexa Fluor 488 | Succinimidyl Ester | 495 | 519 | 71,000 | 0.92 |
| Cy2 | Succinimidyl Ester | 489 | 506 | 150,000 | 0.12 |
| TRITC | Isothiocyanate | 550 | 570 | 85,000 | 0.28 |
| Alexa Fluor 555 | Succinimidyl Ester | 555 | 565 | 150,000 | 0.10 |
| Cy3 | Succinimidyl Ester | 550 | 570 | 150,000 | 0.15 |
| Alexa Fluor 647 | Succinimidyl Ester | 650 | 668 | 239,000 | 0.33 |
| Cy5 | Succinimidyl Ester | 649 | 670 | 250,000 | 0.20 |
Data compiled from multiple sources. Quantum yield and extinction coefficients can vary depending on the solvent and conjugation state.
Detailed Experimental Protocols
Materials and Reagents
-
Protein to be labeled (e.g., IgG antibody)
-
Amine-reactive fluorescent dye (NHS ester or isothiocyanate)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5. Crucially, this buffer must be free of primary amines.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Reagent (optional): 1.5 M hydroxylamine (B1172632), pH 8.5, or 1 M Tris-HCl, pH 8.0
-
Purification Column: Size exclusion chromatography column (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Protein Preparation
-
Dissolve the protein in the reaction buffer to a final concentration of at least 2 mg/mL. Optimal concentrations are typically between 5-20 mg/mL.
-
If the protein solution contains primary amines (e.g., from Tris buffer or ammonium (B1175870) sulfate (B86663) precipitation), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.
Dye Preparation
-
Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Vortex the solution briefly to ensure the dye is completely dissolved. Reactive dyes are not stable in solution for extended periods.
Labeling Reaction
-
Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio. A starting point for optimization is typically between a 5:1 and 20:1 molar ratio of dye to protein.
-
While gently stirring the protein solution, slowly add the calculated amount of the dye solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. For some dyes, the incubation time can be extended to 18 hours to increase the degree of labeling.
Quenching the Reaction (Optional)
-
To stop the labeling reaction, add a quenching reagent such as hydroxylamine or Tris to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
Purification of the Labeled Protein
-
Separate the labeled protein from unreacted dye and byproducts using a size exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which are typically the first colored fractions to elute.
Characterization of the Labeled Protein
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorption wavelength of the dye (A_max).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein.
-
-
Calculate the DOL:
-
DOL = A_max / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of the dye.
-
-
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | Inactive (hydrolyzed) dye. Low protein concentration. Incorrect buffer pH or composition (presence of primary amines). Insufficient dye-to-protein ratio. | Use fresh, anhydrous DMSO/DMF to dissolve the dye. Ensure protein concentration is at least 2 mg/mL. Use a primary amine-free buffer with a pH of 8.3-8.5. Increase the molar ratio of dye to protein in the reaction. |
| High Degree of Labeling (DOL) / Protein Precipitation | Excessive dye-to-protein ratio. Protein aggregation. | Decrease the molar ratio of dye to protein. Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the protein is properly folded and soluble before labeling. |
| Low Fluorescence Signal of Labeled Protein | Low DOL. Self-quenching of the dye at high DOL. Photobleaching of the dye. | Optimize the labeling reaction to achieve a higher DOL. Optimize the DOL to avoid fluorescence quenching. Handle and store the labeled protein protected from light. |
| No or Weak Signal in Downstream Application | Insufficient labeling. Quenching of the fluorophore due to over-labeling. Labeled protein has lost its function. | Optimize the labeling reaction to increase the DOL. Optimize the DOL to avoid fluorescence quenching. Perform a functional assay to confirm the activity of the labeled protein. |
References
QSY 21 NHS Ester: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of QSY 21 N-hydroxysuccinimidyl (NHS) ester, a non-fluorescent quencher widely utilized in the development of molecular probes for Förster Resonance Energy Transfer (FRET) applications. This document is intended for researchers, scientists, and professionals in the field of drug development and diagnostics, offering detailed information on its properties, experimental protocols, and applications.
Core Properties of QSY 21 NHS Ester
This compound ester is an amine-reactive compound that serves as an efficient dark quencher for a broad range of fluorophores, particularly those emitting in the orange to far-red region of the spectrum. Its ability to accept energy from a donor fluorophore without emitting fluorescence makes it an ideal component for FRET-based assays.
| Property | Value | Reference |
| CAS Number | 304014-13-9 | [1][2] |
| Molecular Weight | 815.34 g/mol | [1][3][4] |
| Molecular Formula | C45H39ClN4O7S | [4][5] |
| Maximum Absorption (λmax) | ~661 nm | [1][6][7] |
| Extinction Coefficient | 90,000 cm-1M-1 | [1][3] |
| Quenching Range | 580 nm - 680 nm | [1][3] |
| Reactivity | Primary amines | [1][3] |
| Solubility | DMSO, DMF | [1][3] |
Experimental Protocols: Labeling Biomolecules with this compound Ester
The NHS ester moiety of QSY 21 reacts with primary amines, such as those found on the N-terminus of proteins and the side chains of lysine (B10760008) residues, to form stable amide bonds.[8] This reaction is most efficient at a pH between 7 and 9.[1]
General Protocol for Protein Labeling
This protocol provides a general guideline for the conjugation of this compound ester to a protein. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration or desalting column)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing stabilizers like Tris or BSA.
-
Dialyze or buffer exchange the protein into the reaction buffer.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
This compound Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive.
-
-
Labeling Reaction:
-
Calculate the required amount of this compound ester. A molar excess of the NHS ester is typically used.
-
While gently stirring, add the this compound ester stock solution dropwise to the protein solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching solution to react with any unreacted NHS ester.
-
-
Purification:
-
Separate the labeled protein from the free this compound ester using a gel filtration or desalting column.
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL).
-
Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.
-
General Protocol for Oligonucleotide Labeling
This protocol outlines the conjugation of this compound ester to an amine-modified oligonucleotide.
Materials:
-
Amine-labeled oligonucleotide
-
This compound ester
-
Anhydrous DMSO
-
0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification supplies (e.g., HPLC or precipitation reagents)
Procedure:
-
Oligonucleotide and NHS Ester Preparation:
-
Dissolve the amine-labeled oligonucleotide in the sodium bicarbonate buffer.
-
Dissolve the this compound ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound ester solution to the oligonucleotide solution.
-
Vortex the mixture gently and incubate at room temperature for approximately 2 hours, protected from light.
-
-
Purification:
-
Remove the excess, unreacted this compound ester. This can be achieved through methods such as ethanol (B145695) precipitation or HPLC.
-
Visualizing Experimental Workflows and Principles
To further elucidate the application of this compound ester, the following diagrams illustrate a typical experimental workflow and the underlying principle of FRET.
References
- 1. SY-21 NHS ester | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 2. QSY 21 CARBOXYLIC ACID, SUCCINIMIDYL ESTER | 304014-13-9 [chemicalbook.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. QSY 21 Carboxylic Acid, Succinimidyl Ester / Handbook of Biological Dyes and Stains / Красители / Dye [ysam.ru]
- 5. QSY21 succinimidyl ester | C45H39ClN4O7S | CID 25229567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Invitrogen QSY 21 Carboxylic Acid, Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. QXY21 NHS ester [equivalent to QSY-21 NHS ester] | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for QSY® 21 NHS Ester Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
QSY® 21 NHS ester is a non-fluorescent quencher molecule widely utilized in the development of fluorescence resonance energy transfer (FRET)-based assays.[1][2][3] Its broad and strong absorption spectrum in the 580-680 nm range makes it an effective acceptor for a variety of fluorophores, including Alexa Fluor® dyes (568, 594, 633, 647), Cy5, TAMRA, and Texas Red.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient covalent labeling of primary amines on proteins, such as the lysine (B10760008) residues and the N-terminus of antibodies, forming a stable amide bond. This protocol provides a detailed methodology for the conjugation of QSY® 21 NHS ester to antibodies, a critical step in the generation of custom antibody-based probes for sensitive and specific bioassays.
The reaction between the NHS ester and a primary amine is highly dependent on pH. Optimal labeling occurs in a slightly alkaline environment, typically between pH 7.2 and 8.5, where the primary amines are deprotonated and thus more nucleophilic. It is crucial to use amine-free buffers, as common buffers like Tris or glycine (B1666218) will compete for reaction with the NHS ester, significantly reducing the labeling efficiency of the target antibody.
Quantitative Data Summary
Optimizing the molar excess of QSY® 21 NHS ester to the antibody is a critical parameter for controlling the degree of labeling (DOL). The ideal DOL can vary depending on the specific application. The following table provides recommended starting molar excess ratios based on the antibody concentration. These ratios should be optimized for each specific antibody and application.
| Antibody Concentration | Recommended Molar Excess of QSY® 21 NHS Ester (moles of dye : moles of Ab) | Rationale |
| > 5 mg/mL | 5-10 fold | Higher antibody concentrations facilitate more efficient labeling kinetics. |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling requiring a moderate excess of the labeling reagent. |
| < 1 mg/mL | 20-50 fold | A higher molar excess is necessary to compensate for the slower reaction kinetics at lower antibody concentrations. |
Experimental Protocols
This section details the necessary preparations and the step-by-step procedure for labeling an antibody with QSY® 21 NHS ester.
Materials and Reagents
-
Antibody to be labeled (in an amine-free buffer such as PBS, MES, or HEPES)
-
QSY® 21 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column such as a Zeba™ Spin Desalting Column)
Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like bovine serum albumin (BSA), it must be purified before labeling. This can be achieved by dialysis against the Reaction Buffer or by using a suitable antibody purification kit.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
QSY® 21 NHS Ester Stock Solution Preparation
Note: QSY® 21 NHS ester is sensitive to moisture. Allow the vial to warm to room temperature for at least 20 minutes before opening to prevent condensation.
-
Immediately before use, prepare a stock solution of QSY® 21 NHS ester by dissolving it in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Vortex briefly to ensure the dye is fully dissolved.
Antibody Labeling Procedure
-
Calculate Molar Excess: Determine the required volume of the QSY® 21 NHS ester stock solution to achieve the desired molar excess. A common starting point for mono-labeling is an 8-fold molar excess. The following formula can be used: NHS ester weight [mg] = (Molar Excess) × (Antibody weight [mg]) × (NHS ester molar weight [Da]) / (Antibody molar weight [Da])
-
Reaction Initiation: While gently vortexing the antibody solution, add the calculated volume of the QSY® 21 NHS ester stock solution.
-
Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight on ice.
-
Quenching: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
Purification of the Labeled Antibody
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Zeba™ Spin Desalting Column) with an appropriate storage buffer (e.g., PBS) according to the manufacturer's instructions.
-
Purification: Apply the quenched reaction mixture to the equilibrated column to separate the labeled antibody from unreacted QSY® 21 NHS ester and byproducts.
-
Collection: Collect the purified, labeled antibody.
Storage
Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Protect from light.
Visualizations
Experimental Workflow for Antibody Labeling
Caption: Workflow for QSY® 21 NHS ester antibody labeling.
Signaling Pathway of NHS Ester Reaction
Caption: NHS ester reaction with a primary amine on an antibody.
References
Application Notes and Protocols: A Step-by-Step Guide for Conjugating QSY® 21 to a Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
QSY® 21 is a non-fluorescent chromophore that is widely utilized as a quencher in various biological applications, including the design of fluorescence resonance energy transfer (FRET) probes for studying enzymatic activity and molecular interactions. Its broad absorption spectrum in the far-red region makes it an ideal acceptor for commonly used long-wavelength fluorophores. This document provides a detailed protocol for the conjugation of QSY® 21 N-hydroxysuccinimidyl (NHS) ester to peptides, a critical step in the development of sensitive and specific FRET-based assays. The protocol covers the chemical reaction, a step-by-step experimental guide, and methods for purification and characterization of the final conjugate.
Principle of the Reaction
The conjugation of QSY® 21 NHS ester to a peptide relies on the reaction between the succinimidyl ester functional group of the QSY® 21 and a primary amine on the peptide.[1][2][3] This reaction, known as aminolysis, results in the formation of a stable amide bond, covalently linking the quencher to the peptide.[1][] The primary amine can be the N-terminal α-amine of the peptide or the ε-amine of a lysine (B10760008) residue within the peptide sequence. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (7.2-8.5) to ensure the primary amine is deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the successful conjugation of QSY® 21 NHS ester to a peptide. These values are starting points and may require optimization depending on the specific peptide and desired degree of labeling.
| Parameter | Recommended Value | Notes |
| Molar Excess of QSY® 21 NHS Ester | 5-20 fold molar excess over the peptide | A higher excess may be needed for dilute peptide solutions or less reactive amines. An 8-fold molar excess is a common starting point for mono-labeling. |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations generally lead to better labeling efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer, or 0.1 M HEPES | Buffer should be free of primary amines (e.g., Tris). |
| Reaction pH | 7.2 - 8.5 | Optimal pH for the reaction is typically 8.3-8.5. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Incubation at 4°C overnight or 1-4 hours at room temperature are common conditions. |
| Reaction Time | 1 - 16 hours | Reaction time depends on temperature and the reactivity of the peptide. |
| Solvent for QSY® 21 NHS Ester | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | The NHS ester should be dissolved immediately before use. The final concentration of the organic solvent in the reaction mixture should be kept low (<10%). |
| Quenching of Reaction | Addition of a primary amine-containing buffer (e.g., Tris or glycine) | This step is optional but can be used to terminate the reaction. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of QSY® 21 NHS ester to a peptide.
Materials and Reagents
-
Peptide with at least one primary amine
-
QSY® 21 Carboxylic Acid, Succinimidyl Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., gel filtration, reverse-phase HPLC)
-
Lyophilizer
Step-by-Step Protocol
-
Peptide Preparation:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the peptide is fully dissolved. If necessary, gentle vortexing or sonication can be used.
-
-
QSY® 21 NHS Ester Solution Preparation:
-
Allow the vial of QSY® 21 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the QSY® 21 NHS ester in a minimal volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester solution should be used immediately as it is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
While gently vortexing the peptide solution, add the calculated amount of the QSY® 21 NHS ester stock solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid denaturation of the peptide.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal incubation time may need to be determined empirically. Protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To terminate the reaction, add a small volume of Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the QSY® 21-Peptide Conjugate:
-
Purify the conjugate from unreacted QSY® 21 and byproducts using a suitable chromatography method.
-
Gel Filtration Chromatography (e.g., Sephadex G-25): This method is effective for separating the labeled peptide from smaller molecules like the free dye.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique provides high-resolution separation and is ideal for obtaining a highly pure conjugate. A gradient of water and acetonitrile (B52724) with a trifluoroacetic acid (TFA) modifier is commonly used.
-
-
Monitor the elution profile using a UV-Vis spectrophotometer at the absorbance maximum of the peptide (typically 280 nm for peptides containing tryptophan or tyrosine) and QSY® 21 (around 660 nm).
-
Collect the fractions containing the dual-labeled peak, which corresponds to the QSY® 21-peptide conjugate.
-
-
Characterization of the Conjugate:
-
Mass Spectrometry (MS): Confirm the successful conjugation and determine the final molecular weight of the QSY® 21-peptide conjugate.
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of the purified conjugate to determine the degree of labeling (DOL). The DOL can be calculated using the Beer-Lambert law with the molar extinction coefficients of the peptide and QSY® 21.
-
Purity Analysis: Assess the purity of the final conjugate using analytical RP-HPLC.
-
-
Storage:
-
Lyophilize the purified QSY® 21-peptide conjugate for long-term storage.
-
Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.
-
Diagrams
Chemical Reaction of QSY® 21 NHS Ester with a Peptide
Caption: Reaction of QSY® 21 NHS ester with a primary amine on a peptide.
Experimental Workflow for QSY® 21-Peptide Conjugation
Caption: Step-by-step workflow for conjugating QSY® 21 to a peptide.
References
Application Notes and Protocols for Protein Labeling with Qsy 21 NHS Ester
Introduction
Qsy 21 is a non-fluorescent quencher with a broad and intense absorption spectrum in the far-red region, with a maximum absorbance at approximately 661 nm.[1][2] This property makes it an excellent acceptor for fluorescence resonance energy transfer (FRET) applications when paired with fluorophores that emit in this range, such as Cy5 or Alexa Fluor 647.[3][4] The N-hydroxysuccinimide (NHS) ester functional group of Qsy 21 readily reacts with primary amines on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus, to form stable amide bonds.[3]
Optimizing the molar excess of the Qsy 21 NHS ester in the labeling reaction is critical to achieving the desired degree of labeling (DOL). A sufficient DOL is necessary for efficient quenching in FRET-based assays. However, excessive labeling can lead to protein precipitation and potential loss of biological activity. These application notes provide a detailed protocol for calculating the optimal molar excess of this compound ester for protein labeling and for determining the final DOL.
Key Parameters for Qsy 21 Protein Labeling
Successful protein labeling with this compound ester is dependent on several key parameters. The following table summarizes the recommended conditions for optimal labeling.
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations generally lead to more efficient labeling. |
| Molar Excess of Qsy 21 | 5:1 to 20:1 (Qsy 21:Protein) | This is a starting range and should be optimized for each specific protein. A 15:1 ratio is a common starting point. |
| Reaction Buffer | 0.1 M sodium bicarbonate or sodium phosphate, pH 8.0-8.5 | The reaction is pH-dependent. Buffers containing primary amines (e.g., Tris) must be avoided as they compete with the protein for reaction with the NHS ester. |
| Reaction Time | 1 - 2 hours at room temperature | Longer incubation times may be explored but can increase the risk of protein degradation. |
| This compound Ester Stock | 1-10 mg/mL in anhydrous DMSO or DMF | The stock solution should be prepared fresh immediately before use, as NHS esters are moisture-sensitive. |
Experimental Protocols
Preparation of Reagents
-
Protein Solution:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer (0.1 M sodium bicarbonate or sodium phosphate, pH 8.0-8.5).
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer using dialysis or a desalting column.
-
-
This compound Ester Stock Solution:
-
Immediately before starting the labeling reaction, dissolve the this compound ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.
-
Vortex the solution until the this compound ester is completely dissolved.
-
Calculation of Molar Excess
To determine the volume of this compound ester stock solution needed for the labeling reaction, follow these steps:
-
Calculate the moles of protein:
-
Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))
-
-
Determine the moles of this compound ester needed:
-
Moles of Qsy 21 = Moles of Protein × Desired Molar Excess
-
-
Calculate the volume of this compound ester stock solution to add:
-
Volume of Qsy 21 Stock (L) = (Moles of Qsy 21) / (Concentration of Qsy 21 Stock (mol/L))
-
Example Calculation:
-
Protein: 2 mg of an antibody (MW = 150,000 g/mol )
-
Desired Molar Excess: 15:1
-
This compound Ester Stock Concentration: 5 mg/mL (MW = 815.34 g/mol )
-
Moles of Antibody:
-
(0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol
-
-
Moles of Qsy 21:
-
1.33 x 10⁻⁸ mol × 15 = 2.0 x 10⁻⁷ mol
-
-
Concentration of Qsy 21 Stock (mol/L):
-
(5 g/L) / (815.34 g/mol ) = 0.00613 mol/L
-
-
Volume of Qsy 21 Stock to Add:
-
(2.0 x 10⁻⁷ mol) / (0.00613 mol/L) = 3.26 x 10⁻⁵ L = 32.6 µL
-
Protein Labeling Reaction
Caption: Workflow for protein labeling with this compound ester.
-
While gently stirring the protein solution, slowly add the calculated volume of the this compound ester stock solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
Purification of the Labeled Protein
-
After the incubation period, it is crucial to remove any unreacted this compound ester.
-
Purify the labeled protein using a gel filtration column (e.g., Sephadex G-25) or by dialysis against a suitable buffer (e.g., PBS).
Characterization of the Labeled Protein: Calculating the Degree of Labeling (DOL)
The DOL is the average number of Qsy 21 molecules conjugated to each protein molecule. It can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of Qsy 21 (~660 nm).
Constants for Calculation:
| Constant | Value |
| Molar Extinction Coefficient of Qsy 21 (ε_Qsy21) at ~660 nm | 90,000 M⁻¹cm⁻¹ |
| Correction Factor (CF) of Qsy 21 at 280 nm | 0.32 |
| Molar Extinction Coefficient of Protein (ε_protein) at 280 nm | This is specific to the protein being labeled. For a typical IgG, it is ~210,000 M⁻¹cm⁻¹. |
Procedure:
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at ~660 nm (A_max).
-
Calculate the concentration of the Qsy 21 quencher:
-
[Qsy 21] (M) = A_max / ε_Qsy21
-
-
Calculate the corrected absorbance of the protein at 280 nm:
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)
-
-
Calculate the concentration of the protein:
-
[Protein] (M) = Corrected A₂₈₀ / ε_protein
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = [Qsy 21] / [Protein]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | - Low protein concentration- Inactive this compound ester- Buffer contains primary amines- Incorrect pH | - Increase protein concentration.- Use a fresh stock of this compound ester.- Ensure the buffer is free of primary amines.- Verify the pH of the reaction buffer is between 8.0 and 8.5. |
| Protein Precipitation | - Over-labeling of the protein- High concentration of organic solvent | - Reduce the molar excess of this compound ester.- Decrease the reaction time.- Ensure the final concentration of DMSO or DMF is low (typically <10%). |
| Inconsistent Results | - Inaccurate protein concentration measurement- Degradation of this compound ester | - Accurately determine the protein concentration before labeling.- Store this compound ester properly and prepare the stock solution fresh. |
Conclusion
This application note provides a comprehensive guide for the successful labeling of proteins with this compound ester. By carefully controlling the molar excess and other key reaction parameters, researchers can achieve a desired degree of labeling for their specific applications. The provided protocols for calculating molar excess, performing the labeling reaction, and determining the DOL will enable scientists and drug development professionals to reliably produce Qsy 21-labeled proteins for use in a variety of FRET-based assays.
References
- 1. QSY™ 21 Carboxylic Acid, Succinimidyl Ester 5 mg | Contact Us | Invitrogen™ [thermofisher.com]
- 2. Invitrogen QSY 21 Carboxylic Acid, Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. SY-21 NHS ester | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
Application Notes and Protocols for QSY® 21 NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal buffer conditions and reaction protocols for the successful conjugation of QSY® 21 NHS ester to primary amine-containing molecules such as proteins, peptides, and amine-modified oligonucleotides.
Introduction to QSY® 21 NHS Ester
QSY® 21 is a non-fluorescent quencher with a broad and strong absorption spectrum in the far-red to near-infrared region (580-680 nm).[1][2] This property makes it an excellent acceptor in Förster Resonance Energy Transfer (FRET) applications, where it can efficiently quench the fluorescence of a wide range of donor fluorophores, including Cy5, Alexa Fluor 647, and Texas Red.[2] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of QSY® 21 to primary amines (-NH₂) present on biomolecules, forming a stable amide bond.[3][4]
Optimal Buffer Conditions for QSY® 21 NHS Ester Reaction
The efficiency of the reaction between QSY® 21 NHS ester and a primary amine is highly dependent on the reaction buffer conditions. The key parameters to consider are pH, buffer composition, and the use of co-solvents.
pH
The pH of the reaction buffer is the most critical factor for a successful conjugation.[3][5] The optimal pH range for the reaction is between 7.2 and 9.0 , with the highest efficiency typically observed between pH 8.3 and 8.5 .[3][4][5]
-
At lower pH (<7.0): The primary amine is protonated (-NH₃⁺), rendering it non-nucleophilic and significantly reducing the reaction rate.[3][5]
-
At higher pH (>9.0): The rate of hydrolysis of the NHS ester increases dramatically.[3] This competing reaction with water reduces the amount of NHS ester available to react with the target amine, leading to lower conjugation efficiency.[3]
Buffer Composition
The choice of buffer is crucial to avoid unwanted side reactions.
Recommended Buffers: Buffers that do not contain primary amines are essential for the reaction.[3] Suitable buffer systems include:
-
Phosphate-Buffered Saline (PBS) : A commonly used buffer, typically at pH 7.2-7.4. While the reaction rate is slower at this pH, it can be a good choice for pH-sensitive proteins.[3][6]
-
Sodium Bicarbonate Buffer : Often recommended at a concentration of 0.1 M and a pH of 8.3-8.5 for optimal reaction efficiency.[3][4][7]
-
Borate Buffer : A viable alternative to bicarbonate buffer in the optimal pH range.
-
HEPES Buffer : Can also be used within the recommended pH range.[3]
Buffers to Avoid: Buffers containing primary amines will compete with the target molecule for reaction with the QSY® 21 NHS ester, significantly reducing the labeling efficiency.[3] Therefore, you should avoid using:
These buffers can, however, be used to quench the reaction once the desired level of conjugation has been achieved.[3]
Co-solvents
QSY® 21 NHS ester, like many other non-sulfonated NHS esters, has poor water solubility.[3] Therefore, it is necessary to first dissolve it in a small amount of a water-miscible and amine-free organic solvent before adding it to the aqueous reaction mixture.[3][4]
It is critical to use high-quality, anhydrous solvents to prevent premature hydrolysis of the NHS ester.[3] The final concentration of the organic solvent in the reaction mixture should be kept to a minimum, typically below 10%, to avoid denaturation of proteins.
Data Presentation
Table 1: Summary of Recommended Buffer Conditions for QSY® 21 NHS Ester Reaction
| Parameter | Recommended Range | Optimal | Notes |
| pH | 7.2 - 9.0[2][3] | 8.3 - 8.5[3][4][5] | Reaction rate is pH-dependent; hydrolysis increases at higher pH. |
| Buffer System | Phosphate, Bicarbonate, Borate, HEPES[3] | 0.1 M Sodium Bicarbonate[3][4] | Must be free of primary amines. |
| Temperature | 4°C to Room Temperature (20-25°C) | Room Temperature | Longer incubation times may be required at 4°C. |
| Reaction Time | 30 minutes to 4 hours | 1 - 2 hours | Varies depending on the reactivity of the amine and the desired degree of labeling. |
Table 2: Troubleshooting Guide for QSY® 21 NHS Ester Conjugation
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Reaction pH is too low. | Increase the pH of the reaction buffer to the optimal range of 8.3-8.5.[3][5] |
| Buffer contains primary amines. | Use a recommended amine-free buffer such as phosphate, bicarbonate, or borate.[3] | |
| Hydrolysis of QSY® 21 NHS ester. | Prepare the NHS ester solution immediately before use. Ensure the use of anhydrous DMSO or DMF.[3] | |
| Low concentration of the target molecule. | Increase the concentration of the protein or peptide to be labeled. | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF in the reaction mixture below 10%. |
| Protein instability at the reaction pH. | Perform the reaction at a lower pH (e.g., 7.4) and for a longer duration.[3] |
Experimental Protocols
Protocol 1: General Labeling of a Protein with QSY® 21 NHS Ester
This protocol provides a general procedure for conjugating QSY® 21 NHS ester to a protein. The molar ratio of the NHS ester to the protein may need to be optimized for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
QSY® 21 NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column or size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a different buffer, exchange it into the Reaction Buffer using dialysis or a desalting column.
-
-
Prepare the QSY® 21 NHS Ester Stock Solution:
-
Immediately before use, dissolve the QSY® 21 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Perform the Conjugation Reaction:
-
Add the desired molar excess of the QSY® 21 NHS ester stock solution to the protein solution while gently vortexing. A starting point is a 10- to 20-fold molar excess of the NHS ester.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the unreacted QSY® 21 NHS ester and byproducts by passing the reaction mixture through a desalting column or using size-exclusion chromatography. The purified, labeled protein can be stored at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol 2: Labeling of an Amine-Modified Oligonucleotide
This protocol is for labeling an oligonucleotide with a 5' or 3' amine modification.
Materials:
-
Amine-modified oligonucleotide
-
QSY® 21 NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Purification system (e.g., HPLC or gel electrophoresis)
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in the Reaction Buffer to a concentration of 1-5 mM.
-
-
Prepare the QSY® 21 NHS Ester Stock Solution:
-
Immediately before use, dissolve the QSY® 21 NHS ester in anhydrous DMSO or DMF to a concentration of 50 mM.
-
-
Perform the Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the QSY® 21 NHS ester stock solution to the oligonucleotide solution.
-
Vortex briefly and incubate at room temperature for 2-4 hours in the dark.
-
-
Purify the Conjugate:
-
Purify the labeled oligonucleotide from unreacted dye using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Mandatory Visualization
Signaling Pathway: FRET-Based Protease Activity Assay
QSY® 21 is commonly used as a quencher in FRET-based assays to monitor protease activity. In this application, a peptide substrate containing a fluorophore and QSY® 21 is designed. In the intact peptide, the close proximity of the fluorophore and QSY® 21 results in quenching of the fluorescence. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.
Caption: FRET-based protease activity assay using a QSY® 21-quenched substrate.
Experimental Workflow: Protein Labeling with QSY® 21 NHS Ester
This diagram illustrates the key steps involved in the covalent labeling of a protein with QSY® 21 NHS ester.
Caption: Workflow for the conjugation of QSY® 21 NHS ester to a protein.
Logical Relationship: pH Effects on NHS Ester Reaction
This diagram illustrates the competing reactions of aminolysis and hydrolysis of an NHS ester and their dependence on pH.
Caption: Influence of pH on the competing reactions of NHS ester conjugation.
References
- 1. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. glenresearch.com [glenresearch.com]
- 7. biotium.com [biotium.com]
Application Notes and Protocols for the Purification of QSY® 21 Labeled Proteins Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of fluorescently labeled proteins is a cornerstone of modern biological research and drug discovery. QSY® 21, a non-fluorescent quencher, is a valuable tool in designing probes for Förster Resonance Energy Transfer (FRET) based assays.[1][2] These assays are instrumental in studying protein-protein interactions, enzyme activity, and conformational changes in real-time.[1][3][4] The purification of these labeled proteins is a critical step to ensure the accuracy and reliability of experimental data by removing unconjugated dye and separating labeled from unlabeled protein species. This document provides detailed protocols and application notes for the purification of QSY® 21 labeled proteins using various column chromatography techniques.
Principle of QSY® 21 Labeling
QSY® 21 is commonly available as an N-hydroxysuccinimide (NHS) ester. This reactive group readily forms a stable amide bond with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues. The labeling reaction is most efficient at a slightly alkaline pH (8.2-8.5).
Pre-Purification Considerations: Protein Preparation and Labeling
Prior to column chromatography, the protein of interest must be labeled with QSY® 21.
Protein Preparation
Ensure the protein solution is in a buffer free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) ions, as these will compete with the protein for reaction with the NHS ester. A suitable buffer is Phosphate-Buffered Saline (PBS) or 0.1 M sodium bicarbonate. If the protein is in an incompatible buffer, it should be exchanged into the labeling buffer using dialysis or a desalting column. The protein concentration should ideally be at least 2 mg/mL for efficient labeling.
QSY® 21 Labeling Protocol
This protocol is a general guideline and may require optimization for specific proteins.
-
Prepare the protein solution: Dissolve or dilute the protein in 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
-
Prepare the dye stock solution: Allow the vial of QSY® 21 NHS ester to warm to room temperature before opening. Prepare a 10 mg/mL stock solution of the dye in anhydrous Dimethylsulfoxide (DMSO).
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting ratio of 10:1 (dye:protein) is often recommended.
-
Slowly add the calculated volume of the QSY® 21 stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Column Chromatography for Purification
Column chromatography is a powerful technique for separating molecules based on their physical and chemical properties. The choice of chromatography method will depend on the characteristics of the labeled protein and the nature of the impurities to be removed.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. This method is highly effective for removing small, unconjugated QSY® 21 dye molecules from the much larger labeled protein.
Experimental Protocol for SEC:
-
Column Selection: Choose a size-exclusion column with a fractionation range appropriate for the molecular weight of the protein.
-
Equilibration: Equilibrate the column with at least two column volumes of a suitable buffer, such as PBS, at a flow rate recommended by the manufacturer.
-
Sample Loading: Load the labeling reaction mixture onto the column. The sample volume should not exceed 5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV-Vis spectrophotometer at 280 nm (for protein) and the absorbance maximum of QSY® 21 (~660 nm). The labeled protein will elute in the earlier fractions, while the free dye will elute later.
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. Labeling a protein with QSY® 21 can alter its overall charge, allowing for the separation of labeled and unlabeled protein species.
Experimental Protocol for IEX:
-
Column Selection: Choose an anion-exchange or cation-exchange column based on the predicted isoelectric point (pI) of the labeled protein and the desired pH of the separation.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH that ensures the labeled protein will bind to the column.
-
Elution Buffer (Buffer B): The same as the binding buffer but with a high concentration of salt (e.g., 1 M NaCl).
-
-
Equilibration: Equilibrate the column with Buffer A until the baseline is stable.
-
Sample Loading: Load the sample onto the column.
-
Washing: Wash the column with Buffer A to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE and UV-Vis spectrophotometry to identify the fractions containing the purified labeled protein.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is particularly useful for purifying labeled peptides.
Experimental Protocol for RP-HPLC:
-
Column Selection: A C18 column is a common choice for peptide and protein purification.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile (B52724).
-
-
Equilibration: Equilibrate the column with a low percentage of Solvent B.
-
Sample Loading: Inject the sample onto the column.
-
Elution: Elute the sample with a linear gradient of increasing acetonitrile concentration.
-
Fraction Collection: Collect fractions and monitor the elution at 220 nm (for peptide bonds) and ~660 nm (for QSY® 21). The purified labeled peptide can then be lyophilized.
Quantitative Analysis
After purification, it is essential to characterize the labeled protein.
Determination of Degree of Labeling (DOL)
The DOL, or dye-to-protein ratio, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and ~660 nm (Amax for QSY® 21).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Concentration(dye) = Amax / εdye
-
Where εdye for QSY® 21 is approximately 90,000 M-1cm-1.
-
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:
-
Concentration(protein) = [A280 - (Amax × CF)] / εprotein
-
Where CF is the correction factor (A280 of the free dye / Amax of the free dye) and εprotein is the molar extinction coefficient of the protein.
-
-
Calculate the DOL:
-
DOL = Concentration(dye) / Concentration(protein)
-
Quantitative Data Summary
The following table provides a hypothetical example of purification data for a QSY® 21 labeled protein.
| Purification Step | Protein (mg) | Purity (%) | Recovery (%) | Dye-to-Protein Ratio |
| Crude Labeled Mix | 10 | 70 | 100 | N/A |
| Size-Exclusion | 8.5 | 95 | 85 | 2.1 |
| Ion-Exchange | 7.2 | >98 | 72 | 2.3 |
Application Example: FRET-Based Protease Assay
QSY® 21 labeled peptides are frequently used as substrates in FRET-based assays to monitor protease activity. In such an assay, a fluorescent donor and the QSY® 21 quencher are attached to opposite ends of a peptide containing the protease cleavage site.
Signaling Pathway Diagram
Caption: FRET-based protease activity assay.
In the intact state, the proximity of the fluorophore and QSY® 21 allows for FRET, and the fluorescence is quenched. Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, disrupting FRET and leading to an increase in fluorescence.
Experimental Workflow
The following diagram illustrates the complete workflow for the preparation and purification of a QSY® 21 labeled protein for use in a FRET assay.
Caption: Workflow for QSY® 21 labeled protein preparation.
Conclusion
The successful purification of QSY® 21 labeled proteins is paramount for generating high-quality data in FRET-based assays. By selecting the appropriate column chromatography technique and carefully optimizing the protocol, researchers can obtain highly pure and well-characterized labeled proteins. The detailed protocols and guidelines presented in this application note serve as a comprehensive resource for scientists and professionals in the field of life sciences and drug development.
References
- 1. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Screening strategy of TMPRSS2 inhibitors by FRET-based enzymatic activity for TMPRSS2-based cancer and COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for QSy 21 NHS Ester in Live Cell Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to QSy 21 NHS Ester
This compound ester is a non-fluorescent chromophore that functions as an efficient dark quencher. Its broad and strong absorption spectrum in the far-red region (approximately 580-680 nm) makes it an excellent acceptor for fluorescent dyes that emit in this range, such as Cy5 and Alexa Fluor 647. The N-hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary amines on biomolecules like proteins, peptides, and amine-modified oligonucleotides, forming stable amide bonds. This property makes this compound ester a valuable tool for constructing Förster Resonance Energy Transfer (FRET)-based biosensors for live cell imaging, enabling the study of dynamic cellular processes.
A key application of this compound ester is in the development of activatable probes that report on specific enzymatic activities within living cells. In its "OFF" state, the quencher is in close proximity to a fluorescent donor, leading to the quenching of the donor's fluorescence. Upon enzymatic cleavage of a linker separating the donor and quencher, they diffuse apart, restoring the donor's fluorescence to an "ON" state. This change in fluorescence intensity can be monitored over time using live cell microscopy to quantify enzymatic activity.
Principle of FRET-Based Caspase-3 Biosensor
A prominent application of a QSy 21-based FRET probe is the detection of apoptosis, or programmed cell death, through the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. A FRET biosensor can be designed by flanking a peptide sequence containing the caspase-3 cleavage site, DEVD (Asp-Glu-Val-Asp), with a fluorescent donor (e.g., Cy5) and QSy 21 as the acceptor.
In healthy, non-apoptotic cells, the biosensor remains intact. The close proximity of Cy5 and QSy 21 allows for efficient FRET, resulting in the quenching of Cy5 fluorescence. When apoptosis is initiated, active caspase-3 cleaves the DEVD linker, leading to the separation of Cy5 and QSy 21. This separation disrupts FRET, causing a significant increase in the fluorescence emission of Cy5, which can be detected and quantified as a measure of caspase-3 activity and apoptosis.
Quantitative Data
The following table summarizes the key quantitative properties of this compound ester and a commonly used FRET donor, Cy5.
| Property | This compound Ester | Cy5 NHS Ester |
| Molecular Weight | ~815 g/mol | ~754 g/mol |
| Maximum Absorption (λmax) | ~661 nm | ~649 nm |
| Molar Extinction Coefficient | ~90,000 cm⁻¹M⁻¹ at 661 nm | ~250,000 cm⁻¹M⁻¹ at 649 nm |
| Solubility | DMSO, DMF | DMSO, DMF |
| Reactivity | Primary amines (pH 7-9) | Primary amines (pH 7-9) |
| Fluorescence Emission | None | ~670 nm |
Experimental Protocols
Protocol 1: Synthesis of a Cy5-DEVD-QSy 21 Caspase-3 FRET Probe
This protocol outlines the general steps for synthesizing a peptide-based FRET probe for detecting caspase-3 activity.
Materials:
-
Custom synthesized peptide with a central DEVD sequence, flanked by amino acids with reactive groups for dye conjugation (e.g., a lysine (B10760008) residue at each end). The peptide should be purified by HPLC.
-
Cy5 NHS ester
-
This compound ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Peptide Preparation: Dissolve the purified peptide in the reaction buffer.
-
First Labeling Reaction (e.g., with Cy5):
-
Dissolve Cy5 NHS ester in a small amount of DMF or DMSO.
-
Add the Cy5 NHS ester solution to the peptide solution. The molar ratio of dye to peptide should be optimized, but a starting point of 1.5:1 can be used.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of Mono-labeled Peptide:
-
Purify the mono-labeled peptide from unreacted dye and di-labeled peptide using HPLC.
-
-
Second Labeling Reaction (with QSy 21):
-
Dissolve the purified mono-labeled peptide in the reaction buffer.
-
Dissolve this compound ester in a small amount of DMF or DMSO.
-
Add the this compound ester solution to the mono-labeled peptide solution at a slight molar excess.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Final Purification:
-
Purify the final FRET probe (Cy5-DEVD-QSy 21) from unreacted quencher and peptide using HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
-
Determine the concentration of the probe using the absorbance of Cy5.
-
Protocol 2: Live Cell Imaging of Caspase-3 Activity
This protocol describes how to use the synthesized Cy5-DEVD-QSy 21 FRET probe to monitor caspase-3 activity in live cells.
Materials:
-
Adherent or suspension cells cultured in appropriate medium.
-
Cy5-DEVD-QSy 21 FRET probe stock solution (in DMSO).
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).
-
Apoptosis-inducing agent (e.g., Staurosporine, TRAIL).
-
Confocal microscope equipped for live-cell imaging with environmental control (37°C, 5% CO₂).
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
Probe Loading:
-
Dilute the Cy5-DEVD-QSy 21 FRET probe in live-cell imaging medium to the desired final concentration (typically in the low micromolar range, to be optimized for your cell type).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove any unloaded probe.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
-
Induction of Apoptosis:
-
Acquire baseline images of the cells before inducing apoptosis.
-
Add the apoptosis-inducing agent to the cells at the desired concentration.
-
-
Live Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire images of the Cy5 channel at regular time intervals (e.g., every 5-15 minutes) for the duration of the experiment.
-
Microscopy Settings (Example for Cy5):
-
Excitation: 633 nm or 640 nm laser line.
-
Emission: 660-700 nm bandpass filter.
-
Use the lowest laser power and exposure time necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.
-
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual cells or regions of interest at each time point.
-
Plot the change in fluorescence intensity over time to quantify the kinetics of caspase-3 activation. An increase in fluorescence indicates cleavage of the FRET probe and activation of caspase-3.
-
Visualizations
Caption: Experimental workflow for using a QSy 21-based FRET probe.
Caption: Caspase-3 signaling pathway and FRET probe activation.
QSY 21 NHS Ester: Advanced Application Notes and Protocols for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of QSY 21 NHS ester, a non-fluorescent ("dark") quencher, in the development of activatable probes for in vivo imaging. Its broad and strong absorption in the far-red to near-infrared (NIR) spectrum makes it an ideal quenching partner for a variety of fluorophores used in deep-tissue imaging, enabling high signal-to-background ratios for sensitive and specific detection of biological targets.
Principle of Action: Quenched Probes for In Vivo Imaging
Activatable imaging probes designed with QSY 21 operate on the principle of Fluorescence Resonance Energy Transfer (FRET). In its "OFF" state, the QSY 21 quencher is in close proximity to a fluorophore, causing the suppression of the fluorophore's emission. Upon interaction with a specific biological target, such as a tumor-associated enzyme or a cell surface receptor, a conformational change or cleavage event separates the fluorophore from the QSY 21 quencher. This separation disrupts FRET, leading to the restoration of fluorescence, the "ON" state, which can then be detected by an in vivo imaging system. This mechanism significantly enhances contrast by minimizing background fluorescence from non-targeted probes.
Diagram of the FRET-Based Activation of a QSY 21-Quenched Probe
Caption: FRET-based activation of a QSY 21-quenched probe.
Photophysical Properties and Suitable Fluorophore Pairs
This compound ester is an amine-reactive derivative that can be covalently conjugated to proteins, peptides, antibodies, and other amine-containing molecules. Its key properties are summarized below.
| Property | Value |
| Maximum Absorption (λmax) | ~661 nm |
| Quenching Range | 580 - 680 nm |
| Recommended Fluorophore Pairs (Emission Maxima) | 580 - 680 nm |
| Common Fluorophore Pairs | TAMRA, Cy5, Alexa Fluor 647, sulfo-Cy5 |
Applications in In Vivo Imaging
Imaging of Tumor-Associated Protease Activity
Activatable probes can be designed to be substrates for tumor-specific proteases, such as cathepsins. In these probes, a peptide linker sensitive to the target protease separates a fluorophore and QSY 21. In the bloodstream and healthy tissues, the probe remains quenched. Upon accumulation at the tumor site, the peptide linker is cleaved by the overexpressed proteases, leading to the separation of the fluorophore and quencher and subsequent fluorescence activation.[1][2]
"Quench and Chase" Strategy for Antibody-Based Tumor Targeting
This strategy improves the tumor-to-background ratio of fluorescently labeled antibodies. First, a biotinylated and fluorescently-labeled antibody is administered and allowed to accumulate at the tumor site. Subsequently, a neutravidin-QSY 21 conjugate is injected. The high affinity of biotin (B1667282) for neutravidin leads to the binding of the quencher to the antibody that is still circulating in the bloodstream and non-specifically accumulated in healthy tissues, effectively quenching their fluorescence. The antibody that has already bound to the tumor target and has been internalized is protected from the quencher, resulting in a significant improvement in the tumor-to-background signal.[3]
Experimental Protocols
Protocol for Labeling an Antibody with this compound Ester
This protocol is a general guideline for the conjugation of this compound ester to an antibody. The optimal conditions may need to be determined empirically for each specific antibody and application.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5
-
Spin desalting column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Adjust the concentration of the antibody to 2-5 mg/mL in PBS.
-
Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to raise the pH to 8.3-8.5.
-
-
This compound Ester Solution Preparation:
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound ester to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification of the Conjugate:
-
Equilibrate a spin desalting column with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the column.
-
Centrifuge the column to separate the labeled antibody from the unreacted this compound ester.
-
Collect the eluate containing the purified QSY 21-labeled antibody.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL), which is the average number of quencher molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the λmax of QSY 21 (~661 nm).
-
-
Storage:
-
Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.
-
Diagram of the Antibody Labeling Workflow
Caption: Workflow for labeling an antibody with this compound ester.
Protocol for In Vivo Imaging of Tumor Protease Activity in a Mouse Model
This protocol describes the use of a QSY 21-quenched, protease-activatable probe for tumor imaging in a subcutaneous tumor mouse model.[1][2]
Materials:
-
Tumor-bearing mice (e.g., subcutaneous 4T1 tumors in BALB/c mice)
-
Protease-activatable probe (e.g., sulfo-Cy5-peptide-sulfo-QSY21)
-
Sterile PBS, pH 7.4
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Probe Administration:
-
Dissolve the protease-activatable probe in sterile PBS to the desired concentration.
-
Administer the probe to the tumor-bearing mice via intravenous (tail vein) injection. A typical dose is in the range of 10-50 nmol per mouse.
-
-
In Vivo Imaging:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 2, 8, and 24 hours).
-
Use appropriate excitation and emission filters for the fluorophore (e.g., for Cy5: excitation ~640 nm, emission ~680 nm).
-
-
Ex Vivo Imaging (Optional):
-
At the final time point, euthanize the mice.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart) for ex vivo imaging to confirm probe biodistribution and tumor-specific activation.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor and a contralateral non-tumor region of interest (ROI).
-
Calculate the tumor-to-background ratio (TBR) at each time point by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.
-
Quantitative Data from In Vivo Studies
The following tables summarize representative quantitative data from published studies using QSY 21-quenched probes for in vivo imaging.
Table 1: Tumor-to-Background Ratios (TBR) of a Protease-Activatable Probe (sulfo-Cy5/sulfo-QSY21) in a 4T1 Murine Breast Cancer Model.
| Time Post-Injection (hours) | Tumor-to-Background Ratio (TBR) |
| 2 | ~1.5 |
| 8 | ~2.0 |
| 24 | ~2.3 |
Table 2: Change in Tumor Fluorescence Signal in a HER2-Positive Tumor Model Following a "Quench and Chase" Strategy.
| Time After nAv-QSY21 Injection (minutes) | Normalized Tumor Fluorescence Signal |
| 5 | ~1.0 |
| 30 | ~0.8 |
| 60 | ~0.7 |
| 180 | ~0.6 |
| 360 | ~0.5 |
| 720 | ~0.4 |
| 1440 | ~0.3 |
Conclusion
This compound ester is a versatile and effective tool for the development of activatable probes for high-contrast in vivo imaging. By carefully selecting the fluorophore partner and designing the probe architecture to respond to specific biological cues, researchers can achieve sensitive and specific visualization of molecular targets in living organisms. The protocols and data presented here provide a foundation for the successful application of QSY 21 in preclinical research and drug development.
References
- 1. Polymer-tethered quenched fluorescent probes for enhanced imaging of tumor associated proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymer-Tethered Quenched Fluorescent Probes for Enhanced Imaging of Tumor-Associated Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Specific Detection of an Optically Targeted Antibody Combined with a Quencher-conjugated Neutravidin “Quencher-Chaser”: A Dual “Quench and Chase” Strategy to Improve Target to Non-target Ratios for Molecular Imaging of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Degree of Labeling with Qsy 21
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Degree of Labeling (DOL) of proteins and other amine-containing molecules with the non-fluorescent quencher Qsy 21. Accurate DOL determination is crucial for ensuring the quality and consistency of labeled conjugates in various applications, including FRET-based assays and diagnostics.
Introduction
Qsy 21 is a dark quencher with a broad and strong absorption spectrum in the far-red region, making it an excellent acceptor for fluorophores that emit in this range, such as Cy5 and Alexa Fluor 647.[1][2][3][4][5] The succinimidyl ester derivative of Qsy 21 reacts efficiently with primary amines on proteins and other molecules to form stable covalent bonds.[4][6] The Degree of Labeling (DOL), which represents the average number of quencher molecules conjugated to each target molecule, is a critical parameter that can influence the performance of the labeled conjugate.[7][8][9][10] An optimal DOL is essential for achieving maximal quenching efficiency without compromising the biological activity of the labeled molecule.[10][11] This protocol outlines the spectrophotometric method for calculating the DOL of Qsy 21-labeled proteins.
Key Experimental Data
Quantitative data required for the DOL calculation of Qsy 21-labeled proteins are summarized in the table below.
| Parameter | Value | Reference |
| Qsy 21 Maximum Absorbance (λmax) | ~661 nm | [1][2][3] |
| Qsy 21 Molar Extinction Coefficient (ε_dye) | 89,000 M⁻¹cm⁻¹ (in MeOH) | |
| Qsy 21 Correction Factor (CF₂₈₀) | 0.32 | [3] |
| Molar Extinction Coefficient of IgG (ε_prot) | ~210,000 M⁻¹cm⁻¹ | [9] |
Experimental Protocol: Labeling and DOL Determination
This protocol is divided into two stages: the labeling of the protein with Qsy 21 succinimidyl ester and the subsequent determination of the DOL.
Part 1: Protein Labeling with Qsy 21 Succinimidyl Ester
This section provides a general protocol for labeling proteins with Qsy 21 succinimidyl ester. The optimal dye-to-protein molar ratio for the labeling reaction may need to be determined empirically.[10]
Materials:
-
Protein to be labeled (e.g., IgG) in an amine-free buffer (e.g., PBS)
-
Qsy 21 succinimidyl ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
1X Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 2.5 mg/mL.[6] If the protein is in a different buffer, exchange it with the labeling buffer. Ensure the buffer is free of amine-containing substances like Tris or glycine.[6]
-
Prepare the Dye Stock Solution: Allow the vial of Qsy 21 succinimidyl ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO.[6]
-
Labeling Reaction: While gently vortexing the protein solution, add the desired volume of the 10 mM Qsy 21 stock solution. The optimal molar ratio of dye to protein should be determined experimentally, but a starting point of 10-20 moles of dye for every mole of protein is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted Qsy 21 by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by extensive dialysis against PBS.[9][10][12] This step is critical for accurate DOL determination.
Part 2: Determining the Degree of Labeling (DOL)
The DOL is calculated from the absorbance measurements of the purified conjugate.
Materials:
-
Purified Qsy 21-labeled protein conjugate
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀).
-
Measure the absorbance at the λmax of Qsy 21, approximately 661 nm (A_max).
-
If the absorbance readings are above 2.0, dilute the sample with PBS and re-measure. Remember to account for the dilution factor in your calculations.[9][10][12]
-
-
Calculate the DOL: Use the following equations to determine the DOL:[7][9][12]
-
Corrected Protein Concentration (M):
where:
-
Quencher Concentration (M):
where:
-
A_max is the absorbance of the conjugate at the λmax of Qsy 21.
-
ε_dye is the molar extinction coefficient of Qsy 21 (89,000 M⁻¹cm⁻¹).
-
-
Degree of Labeling (DOL):
-
Visualizations
Experimental Workflow for DOL Determination
The following diagram illustrates the key steps in determining the Degree of Labeling for a Qsy 21-protein conjugate.
Caption: Workflow for Qsy 21 Degree of Labeling determination.
Logical Relationship for DOL Calculation
This diagram shows the relationship between the measured and known values used in the DOL calculation.
Caption: Logical flow of the DOL calculation.
References
- 1. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. QXY21 [equivalent to QSY-21] | AAT Bioquest [aatbio.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. QXY21 NHS ester [equivalent to QSY-21 NHS ester] | AAT Bioquest [aatbio.com]
- 6. biotium.com [biotium.com]
- 7. Degree of labeling (DOL) step by step [abberior.rocks]
- 8. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. nanotempertech.com [nanotempertech.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Troubleshooting & Optimization
Troubleshooting background fluorescence in Qsy 21 FRET assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Qsy 21 FRET assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is Qsy 21 and why is it used in FRET assays?
Qsy 21 is a non-fluorescent quencher with a broad and intense absorption spectrum in the far-red region, with a maximum absorption at approximately 661 nm.[1][2][3][4] This makes it an excellent acceptor for fluorophores that emit in this range, such as Cy5, Alexa Fluor 647, and other spectrally similar dyes.[1] Because Qsy 21 is non-fluorescent, it minimizes the background signal that can arise from direct acceptor emission, a common issue with fluorescent acceptors. This property helps to increase the signal-to-noise ratio in FRET assays.
2. What are the common causes of high background fluorescence in my Qsy 21 FRET assay?
High background fluorescence in a Qsy 21 FRET assay can originate from several sources:
-
Unbound Donor Fluorophore: Incomplete purification of the donor-labeled probe can lead to a high concentration of free donor molecules in the solution, resulting in a strong background signal.
-
Autofluorescence: The microplate, assay buffer components, or biological samples themselves can exhibit intrinsic fluorescence at the excitation and emission wavelengths of the donor fluorophore.
-
Spectral Bleed-Through: Although Qsy 21 is a quencher, inefficient energy transfer or the presence of impurities can sometimes lead to a low level of emission in the detection channel. More commonly, the donor's emission spectrum may have a tail that extends into the acceptor's detection window.
-
Light Scatter: Particulate matter or bubbles in the assay wells can scatter the excitation light, leading to an increased background signal.
-
Contaminated Reagents: Buffers and other assay components can be contaminated with fluorescent impurities.
Troubleshooting Guides
Issue 1: High Background Fluorescence
Q: I am observing a high background signal in my "no FRET" control wells. How can I reduce it?
A: A high background in your negative control indicates that sources other than FRET are contributing to your signal. Here is a step-by-step guide to identify and mitigate the source of the high background:
Step 1: Identify the Source of the Background
To pinpoint the origin of the high background, it is essential to measure the fluorescence of each component of your assay individually.
Experimental Protocol: Component Analysis
-
Prepare separate wells containing:
-
Assay buffer only
-
Unlabeled biomolecule in assay buffer
-
Donor-labeled biomolecule in assay buffer
-
Assay buffer in the microplate you are using for the assay
-
-
Measure the fluorescence intensity of each well using the same instrument settings as your FRET assay.
By comparing the fluorescence of these components, you can identify the primary contributor to the high background.
Step 2: Mitigate the Identified Source
Based on the results from the component analysis, follow the appropriate troubleshooting steps below.
A. Unbound Donor Fluorophore
If the donor-labeled biomolecule shows high fluorescence, it is likely that there is a significant amount of unbound donor dye.
Experimental Protocol: Purification of Labeled Probes
Proper purification of your labeled biomolecule is critical. The choice of method depends on the size of your molecule.
| Purification Method | Principle | Best Suited For |
| Gel Filtration Chromatography | Separates molecules based on size. | Peptides and proteins. |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. | Peptides and oligonucleotides. |
| Spin Columns/Filters | Separates molecules based on molecular weight cutoff. | Proteins and larger molecules. |
| Anion Exchange Chromatography | Separates molecules based on charge. | Extracellular vesicles. |
| Ultracentrifugation | Pellets larger molecules, leaving smaller molecules in the supernatant. | Extracellular vesicles. |
B. Autofluorescence from Microplates and Buffers
If the assay buffer or the microplate itself is the source of high background, consider the following solutions.
-
Microplate Selection: For far-red FRET assays, using black, opaque microplates is highly recommended to minimize background fluorescence and well-to-well crosstalk.
| Microplate Color | Advantages for Fluorescence Assays | Disadvantages |
| Black | Absorbs light, reducing background and crosstalk. | Lower signal intensity compared to white plates. |
| White | Reflects light, maximizing signal output. | Higher background and crosstalk. |
| Clear | Allows for bottom reading and microscopy. | High background and crosstalk. |
-
Buffer Composition: Most common biological buffers do not have significant autofluorescence in the far-red spectrum. However, some media supplements, like phenol (B47542) red and fetal bovine serum, can be fluorescent. If you suspect your buffer is the issue, try preparing fresh buffer with high-purity water and sterile filtering it.
C. Spectral Bleed-Through
To minimize spectral bleed-through, ensure your filter sets are optimized for your specific donor-acceptor pair. There should be minimal overlap between the donor emission filter and the acceptor excitation filter.
Issue 2: Low FRET Signal or Poor Signal-to-Noise Ratio
Q: My FRET signal is weak, and the signal-to-noise ratio is low. How can I optimize my assay?
A: A low FRET signal can be due to several factors, including an incorrect donor-to-acceptor ratio, suboptimal buffer conditions, or issues with the biomolecular interaction itself.
Step 1: Optimize Donor-to-Acceptor Ratio
The ratio of donor to acceptor molecules is critical for achieving a robust FRET signal. A common starting point is a 1:1 ratio, but the optimal ratio can vary depending on the specific assay and should be determined empirically.
Experimental Protocol: Donor-to-Acceptor Ratio Titration
-
Keep the concentration of the donor-labeled molecule constant.
-
Create a series of reactions with varying concentrations of the acceptor-labeled molecule (e.g., from 1:0.5 to 1:10 donor-to-acceptor ratios).
-
Measure the FRET signal for each ratio.
-
Plot the FRET signal as a function of the acceptor concentration to determine the optimal ratio that gives the maximum signal without saturation.
Step 2: Optimize Assay Buffer Conditions
The composition of the assay buffer can influence the stability and activity of your biomolecules, as well as the background fluorescence.
-
pH: Ensure the pH of your buffer is optimal for the interaction you are studying.
-
Additives: Some additives, like BSA, can reduce non-specific binding, but may also contribute to background fluorescence. Test different concentrations or alternative blocking agents. Detergents can also be included to prevent aggregation.
Step 3: Verify Biomolecular Interaction
Ensure that the interaction you are trying to measure is occurring under your experimental conditions. Use an orthogonal method to confirm the binding of your biomolecules.
Visualizations
Caption: The FRET mechanism between a donor fluorophore and Qsy 21 quencher.
Caption: A workflow for troubleshooting high background fluorescence.
Caption: A workflow for optimizing the FRET signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. QSY™ 21 Carboxylic Acid, Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 3. Invitrogen QSY 21 Carboxylic Acid, Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. QSY 21 Quencher Oligonucleotide Modification [biosyn.com]
Technical Support Center: Optimizing Qsy 21 NHS Ester to Protein Conjugation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the molar ratio of Qsy 21 NHS ester to protein for effective conjugation. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound ester to protein?
The ideal molar ratio is empirical and depends on several factors, including your specific protein's concentration and the number of available primary amines (lysine residues and the N-terminus).[1] A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[2] However, it is highly recommended to perform a titration experiment to determine the optimal ratio for your specific application.[2][3]
Q2: What is the optimal pH for the conjugation reaction?
The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[2] A pH of 8.3-8.5 is often recommended as a starting point. At lower pH, the primary amines on the protein are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.
Q3: Which buffers are compatible with this compound ester reactions?
It is crucial to use amine-free buffers. Buffers containing primary amines, such as Tris and glycine, will compete with the target protein for reaction with the NHS ester. Recommended buffers include phosphate (B84403), bicarbonate, HEPES, and borate (B1201080) buffers. If your protein is in an incompatible buffer, a buffer exchange should be performed before the conjugation.
Q4: How should I prepare and handle the this compound ester?
This compound ester is sensitive to moisture and should be stored in a desiccated environment at -20°C. Before use, allow the vial to warm to room temperature to prevent condensation. It is recommended to dissolve the NHS ester in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. The final concentration of the organic solvent in the reaction mixture should generally be kept below 10%.
Q5: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL) refers to the average number of Qsy 21 molecules conjugated to a single protein molecule. It is a critical parameter for ensuring the consistency and quality of your conjugate. Over-labeling can lead to protein aggregation, loss of biological activity, or fluorescence quenching, while under-labeling may result in a weak signal.
Troubleshooting Guide
This guide addresses common issues encountered during this compound ester conjugation experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of this compound ester: The ester is moisture-sensitive. | Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF. Avoid repeated freeze-thaw cycles. |
| Suboptimal pH: Reaction is pH-dependent. | Ensure the reaction pH is between 7.2 and 8.5. A pH of 8.3-8.5 is often optimal. | |
| Incorrect Buffer: Buffers with primary amines (e.g., Tris, glycine) compete with the reaction. | Use amine-free buffers like phosphate, bicarbonate, HEPES, or borate. Perform buffer exchange if necessary. | |
| Low Protein Concentration: Dilute protein solutions can lead to less efficient labeling. | Increase the protein concentration if possible. For concentrations below 1 mg/mL, a higher molar excess of the NHS ester may be required. | |
| Protein Precipitation | Over-labeling: A high degree of labeling can decrease the solubility of the protein conjugate, especially with a hydrophobic molecule like Qsy 21. | Reduce the molar excess of the this compound ester or decrease the reaction time. Perform a titration to find the optimal molar ratio. |
| Poor Solubility of this compound Ester: The reagent may precipitate when added to the aqueous buffer. | Dissolve the NHS ester in anhydrous DMSO or DMF before adding it to the reaction. Ensure the final organic solvent concentration is below 10%. | |
| Inconsistent Results | Inaccurate Reagent Quantitation: Errors in measuring protein or NHS ester concentrations. | Ensure accurate concentration measurements before starting the reaction. |
| Variable Reaction Conditions: Fluctuations in time, temperature, or pH. | Keep all reaction parameters consistent between experiments. | |
| Degraded this compound Ester: Improper storage can lead to hydrolysis. | Store the NHS ester in a desiccated environment at -20°C. Use fresh solutions for each experiment. | |
| High Background/Non-specific Binding | Excess Unreacted this compound Ester: Can react with other components in downstream applications. | Quench the reaction with an excess of a primary amine-containing buffer like Tris-HCl. Purify the conjugate to remove unreacted quencher. |
Experimental Protocols
Protein Preparation
-
Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris, glycine), you must perform a buffer exchange into an amine-free buffer such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5. This can be done using dialysis, desalting columns, or ultrafiltration.
-
Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
This compound Ester Solution Preparation
-
Equilibration: Allow the vial of this compound ester to warm to room temperature before opening to prevent moisture condensation.
-
Dissolution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
Conjugation Reaction
-
Addition of NHS Ester: While gently vortexing, add the calculated amount of the this compound ester stock solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. If the protein is sensitive, a shorter time at room temperature or a longer time at 4°C is recommended.
Quenching and Purification
-
Quenching (Optional): To stop the reaction, you can add a quenching solution like 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.
-
Purification: Remove unreacted this compound ester and byproducts by gel filtration, dialysis, or a desalting column.
Determination of Degree of Labeling (DOL)
The DOL can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Qsy 21 (approximately 660 nm).
Summary of Key Reaction Parameters
| Parameter | Recommended Range/Value |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) |
| Temperature | 4°C to Room Temperature (25°C) |
| Reaction Time | 30 minutes to 4 hours (can be extended to overnight at 4°C) |
| Buffer | Amine-free buffers such as Phosphate, Bicarbonate, HEPES, Borate |
| NHS Ester Solvent | Anhydrous DMSO or DMF |
| Molar Ratio (starting point) | 5-20 fold molar excess of NHS ester to protein |
Visual Guides
Caption: Experimental workflow for this compound ester to protein conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Purification of Qsy 21-Labeled Biomolecules
This technical support center provides troubleshooting guidance and detailed protocols for the effective removal of unconjugated Qsy 21 quencher from labeling reactions.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: After my labeling reaction, how can I confirm that I have successfully conjugated Qsy 21 to my protein/oligonucleotide?
A1: Successful conjugation can be confirmed using UV-Vis spectroscopy. You should observe two absorbance peaks: one corresponding to your biomolecule (e.g., ~280 nm for proteins, ~260 nm for oligonucleotides) and another for Qsy 21 at approximately 660 nm.[1] The ratio of these absorbances can be used to estimate the degree of labeling (DOL).
Q2: I see a significant amount of unconjugated Qsy 21 in my reaction mixture. What is the best way to remove it?
A2: The optimal method for removing unconjugated Qsy 21 depends on the nature of your biomolecule.
-
For proteins and other large biomolecules: Size-exclusion chromatography (SEC) is a highly effective method for separating the larger, labeled protein from the smaller, unconjugated quencher.
-
For oligonucleotides and other smaller, more hydrophobic molecules: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.[2] The hydrophobicity of the Qsy 21 molecule allows for excellent separation from the more polar, unlabeled oligonucleotides.[2] In many cases, dual HPLC purification is recommended for achieving high purity of labeled oligonucleotides.[1]
Q3: My protein appears to have precipitated after the labeling reaction. What could be the cause and how can I prevent this?
A3: Precipitation can occur if the labeling reaction conditions are not optimal or if the quencher molecule affects the solubility of your protein. Here are some potential causes and solutions:
-
High Degree of Labeling: Excessive labeling can alter the surface properties of the protein, leading to aggregation and precipitation. Try reducing the molar ratio of Qsy 21 NHS ester to your protein in the labeling reaction.
-
Solvent Incompatibility: this compound ester is typically dissolved in an organic solvent like DMSO or DMF.[3] Adding too much of this solvent to your aqueous reaction buffer can cause the protein to precipitate. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).
-
pH: The labeling reaction is most efficient at a pH of 7-9.[3][4][5] However, the stability of your protein may be compromised at this pH. If you suspect pH-related instability, you may need to optimize the pH to strike a balance between labeling efficiency and protein stability.
Q4: After purification by size-exclusion chromatography, I still detect some free Qsy 21. What can I do to improve the separation?
A4: If you are still observing free quencher after SEC, consider the following:
-
Column Choice: Ensure you are using a column with an appropriate fractionation range for your biomolecule. The molecular weight of your labeled biomolecule should be significantly larger than that of the free quencher.
-
Column Length and Flow Rate: Increasing the column length or decreasing the flow rate can improve resolution.
-
Sample Volume: Injecting a smaller sample volume can lead to better separation.
-
Buffer Composition: Ensure your running buffer is compatible with both your biomolecule and the column matrix.
Q5: My recovery of the labeled oligonucleotide after RP-HPLC is very low. What are the possible reasons?
A5: Low recovery during RP-HPLC can be due to several factors:
-
Irreversible Binding: The labeled oligonucleotide may be binding irreversibly to the column matrix. Try adjusting the mobile phase composition, such as the gradient of the organic solvent or the type and concentration of the ion-pairing reagent.
-
Precipitation on the Column: The labeled oligonucleotide may be precipitating on the column. Ensure that the mobile phase is appropriate to maintain the solubility of your sample.
-
Suboptimal Elution Gradient: The elution gradient may not be optimized for your specific labeled oligonucleotide. Try a shallower gradient to improve the separation and recovery.
Purification Method Comparison
| Purification Method | Principle | Best Suited For | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Proteins, antibodies, and other large biomolecules. | >95% | >80% | Mild conditions, preserves protein activity. | Lower resolution compared to HPLC. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Oligonucleotides, peptides, and other small molecules. | >98% | >70% | High resolution and purity. | Can be denaturing for some proteins, requires specialized equipment. |
| Dialysis | Separation based on diffusion across a semi-permeable membrane. | Proteins and large molecules. | Moderate | Variable | Simple and inexpensive. | Slow, may not completely remove the free dye. |
Experimental Protocol: Removing Unconjugated Qsy 21 from a Protein using Size-Exclusion Chromatography
This protocol provides a general guideline for purifying a Qsy 21-labeled protein. The specific column and buffer conditions may need to be optimized for your particular protein.
Materials:
-
Qsy 21-labeled protein reaction mixture
-
Size-exclusion chromatography column (e.g., Sephadex G-25 or equivalent)
-
SEC running buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Fraction collector
-
UV-Vis spectrophotometer
Procedure:
-
Column Equilibration: Equilibrate the size-exclusion column with at least 2-3 column volumes of SEC running buffer at the desired flow rate.
-
Sample Preparation: Centrifuge the labeling reaction mixture at 10,000 x g for 10 minutes to pellet any precipitated protein or quencher. Carefully collect the supernatant.
-
Sample Loading: Load the supernatant onto the equilibrated column. The sample volume should not exceed 5% of the total column volume for optimal separation.
-
Elution: Begin eluting the sample with the SEC running buffer at a constant flow rate.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 0.5 - 1 mL).
-
Analysis of Fractions: Monitor the absorbance of the collected fractions at two wavelengths: the absorbance maximum of your protein (typically 280 nm) and the absorbance maximum of Qsy 21 (~660 nm).
-
Pooling Fractions: The first peak to elute will contain the high molecular weight, Qsy 21-labeled protein. The second, slower-eluting peak will contain the low molecular weight, unconjugated Qsy 21. Pool the fractions corresponding to the first peak.
-
Concentration and Storage: Concentrate the pooled fractions containing the purified labeled protein using an appropriate method (e.g., centrifugal concentrators). Store the purified conjugate at the recommended temperature (typically -20°C or -80°C).
Experimental Workflow Diagram
Caption: Workflow for labeling and purifying Qsy 21-conjugated biomolecules.
References
Qsy 21 labeled probe stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with QSY 21 labeled probes. The information provided addresses common issues related to probe stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for QSY 21 labeled oligonucleotide probes?
A1: For optimal stability, QSY 21 labeled oligonucleotide probes should be stored frozen at -20°C or -80°C.[1] To prevent photobleaching, it is crucial to protect the probes from light by storing them in dark tubes or wrapping the tubes in foil. For long-term storage, storing the oligonucleotides in a suitable buffer, such as TE buffer, at -20°C is recommended as it provides more stability than storing them in water or in a dry state.[2]
Q2: What are the main causes of QSY 21 labeled probe degradation?
A2: The primary causes of degradation for QSY 21 labeled probes are photo-oxidation and hydrolysis. As a diarylrhodamine chromophore, which is related to cyanine (B1664457) dyes, QSY 21 is susceptible to photobleaching when exposed to light, especially in the presence of reactive oxygen species. Additionally, the oligonucleotide component of the probe can undergo hydrolysis, particularly if stored in slightly acidic water. The NHS ester form of QSY 21, used for labeling, is also prone to hydrolysis during the conjugation process, which can compete with the desired amine labeling reaction.
Q3: How can I tell if my QSY 21 labeled probe has degraded?
A3: Degradation of your QSY 21 labeled probe can manifest in several ways during your experiments:
-
Increased background fluorescence: Degradation of the QSY 21 quencher can lead to a loss of its quenching efficiency, resulting in a higher background signal from the fluorescent donor.
-
Reduced signal-to-noise ratio: A compromised quencher will be less effective at suppressing the fluorescence of the unbound or uncleaved probe, leading to a smaller difference between the background and the specific signal.
-
Inconsistent or non-reproducible results: Degraded probes can lead to variability in assay performance, making it difficult to obtain reliable and reproducible data.
-
Unexpected cleavage kinetics: In enzymatic assays, degraded probes might show altered cleavage kinetics.
Q4: Can I use my QSY 21 labeled probe after the expiration date?
A4: It is generally not recommended to use probes after their expiration date, as their stability and performance can no longer be guaranteed. However, if you must use an expired probe, it is essential to perform validation experiments, such as running a standard curve with a known positive control, to ensure it still performs within acceptable parameters for your assay.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered with QSY 21 labeled probes.
Issue 1: High Background Fluorescence
High background fluorescence can significantly reduce the sensitivity of your assay. The following guide will help you identify and address the potential causes.
Troubleshooting Workflow for High Background Fluorescence
Caption: Troubleshooting workflow for high background fluorescence.
| Potential Cause | Troubleshooting Step |
| Probe Degradation | The QSY 21 quencher may have degraded due to improper storage or handling (e.g., exposure to light, multiple freeze-thaw cycles). |
| Solution: Assess the integrity of the probe using analytical methods like HPLC or by running a control experiment with a fresh, validated probe. If degradation is confirmed, a new probe should be used. | |
| Suboptimal Probe Concentration | Using too high a concentration of the labeled probe can lead to increased background signal. |
| Solution: Perform a concentration titration of your QSY 21 labeled probe to determine the optimal concentration that provides a good signal-to-noise ratio. | |
| Incompatible Buffer Components | Certain components in the assay buffer may affect the stability or quenching efficiency of the QSY 21 probe. |
| Solution: Review the composition of your assay buffer. If possible, test the probe's performance in a simpler, well-characterized buffer to identify any interfering substances. | |
| Incorrect Instrument Settings | The gain or exposure time on the fluorescence reader may be set too high, leading to saturation of the detector and high background readings. |
| Solution: Optimize the instrument settings using a negative control (buffer only) and a positive control to ensure that the signal is within the linear range of detection. |
Issue 2: Signal Loss or Instability
A gradual loss of signal or erratic signal readings can indicate probe instability during the course of an experiment.
Troubleshooting Workflow for Signal Loss or Instability
Caption: Troubleshooting workflow for signal loss or instability.
| Potential Cause | Troubleshooting Step |
| Photobleaching | Continuous or high-intensity light exposure during the experiment can lead to the photodegradation of the QSY 21 quencher and/or the donor fluorophore. |
| Solution: Reduce the light exposure time and intensity on your instrument. If possible, use an anti-fade reagent in your assay buffer. Perform a photostability experiment to quantify the rate of signal loss. | |
| Thermal Degradation | Prolonged incubation at elevated temperatures can cause the degradation of the probe. |
| Solution: Determine the thermal stability of your probe at the assay temperature. If the probe is found to be unstable, consider reducing the incubation time or lowering the assay temperature if the experimental design allows. | |
| Nuclease Contamination | If working with oligonucleotide probes, contamination of your samples or reagents with nucleases can lead to probe degradation. |
| Solution: Use nuclease-free water, reagents, and plasticware. Work in a clean environment and wear gloves to prevent nuclease contamination. |
Quantitative Data Summary
Table 1: Recommended Long-Term Storage Conditions for Oligonucleotide Probes
| Storage Format | Temperature | Recommended Buffer | Expected Stability |
| Dry (Lyophilized) | -20°C | N/A | Years |
| In Solution | -20°C | TE Buffer (pH 7.5-8.0) | At least 24 months |
| In Solution | 4°C | TE Buffer (pH 7.5-8.0) | At least 60 weeks |
Note: Storing oligonucleotides in water is less ideal than TE buffer, as laboratory-grade water can be slightly acidic, leading to slow degradation over time.[2]
Table 2: Accelerated Stability of Oligonucleotides at 37°C
| Storage Format | Stability (Time to significant degradation) |
| In TE Buffer | > 6 weeks |
| Dry | > 6 weeks |
| In Water | ~ 6 weeks |
This data represents a worst-case scenario for shipping or short-term storage at elevated temperatures.[2]
Experimental Protocols
The following protocols provide a framework for assessing the stability of your QSY 21 labeled probes.
Protocol 1: Assessment of Probe Integrity using HPLC
This protocol describes how to use High-Performance Liquid Chromatography (HPLC) to assess the purity and integrity of a QSY 21 labeled oligonucleotide probe.
Experimental Workflow for Probe Integrity Assessment
Caption: Workflow for assessing probe integrity using HPLC.
Methodology:
-
Sample Preparation: Resuspend the lyophilized QSY 21 labeled probe in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) to a stock concentration of 100 µM. Dilute the stock solution to a working concentration of 1-5 µM in the mobile phase A.
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phase:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the absorbance at 260 nm (for the oligonucleotide) and 660 nm (for QSY 21).
-
Analysis: A pure, intact probe should yield a single major peak in the chromatogram. The presence of multiple peaks, especially those with altered retention times, may indicate degradation or impurities.
Protocol 2: Photostability Assessment
This protocol outlines a method to evaluate the photostability of a QSY 21 labeled probe.
Methodology:
-
Sample Preparation: Prepare a solution of your QSY 21 labeled probe in your assay buffer at the working concentration.
-
Initial Measurement: Measure the initial fluorescence of the sample using your fluorescence plate reader or microscope. Use the same settings that you would for your actual experiment.
-
Controlled Light Exposure: Expose the sample to the light source of your instrument for defined periods (e.g., 1, 2, 5, 10, and 20 minutes).
-
Fluorescence Measurement: After each exposure period, measure the fluorescence of the sample.
-
Data Analysis: Plot the fluorescence intensity as a function of the total light exposure time. A significant decrease in fluorescence indicates photobleaching.
Protocol 3: Accelerated Thermal Stability Study
This protocol describes an accelerated stability study to predict the long-term stability of your QSY 21 labeled probe at different storage temperatures.
Methodology:
-
Sample Aliquoting: Aliquot your QSY 21 labeled probe into multiple tubes. Store a reference aliquot at -80°C.
-
Incubation: Incubate the other aliquots at elevated temperatures (e.g., 37°C, 45°C, and 55°C) for various time points (e.g., 1, 3, 7, and 14 days).
-
Analysis: At each time point, remove an aliquot from each temperature and store it at -80°C until analysis. Analyze all samples, including the reference aliquot, simultaneously using HPLC (as described in Protocol 1) or by assessing their performance in your specific assay (e.g., by measuring the signal-to-noise ratio).
-
Data Analysis: Compare the purity or performance of the incubated samples to the reference sample to determine the rate of degradation at each temperature. This data can be used to estimate the shelf-life of the probe at your normal storage and experimental conditions.[3]
References
Technical Support Center: Troubleshooting Non-specific Binding of QSY 21-Labeled Antibodies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific binding of QSY 21-labeled antibodies in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of QSY 21-labeled antibodies?
Non-specific binding refers to the attachment of QSY 21-labeled antibodies to unintended molecules or surfaces within the experimental system, rather than to the specific target antigen. This phenomenon can be caused by several factors, including electrostatic interactions, hydrophobic interactions, and binding to Fc receptors on certain cell types.[1] The result is a high background signal, which can obscure the specific signal from the target and lead to inaccurate data interpretation.
Q2: What are the common causes of high background fluorescence when using QSY 21-labeled antibodies?
High background fluorescence in assays using QSY 21-labeled antibodies can stem from several sources:
-
Antibody-Related Issues:
-
The antibody concentration may be too high, leading to increased off-target binding.[1][2]
-
The antibody itself may have inherent cross-reactivity with other molecules in the sample.
-
The QSY 21 dye, being a relatively large and potentially hydrophobic molecule, can contribute to non-specific interactions. Studies have shown that the hydrophobicity of fluorescent dyes can have a strong influence on their propensity to adhere non-specifically to substrates.[3]
-
-
Experimental Conditions:
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on surfaces (e.g., microplate wells, cells) is a primary cause of high background.[1]
-
Suboptimal Buffer Composition: The pH, salt concentration, and presence of detergents in the assay buffer can significantly influence non-specific interactions.[4]
-
Insufficient Washing: Inadequate washing steps may not effectively remove all unbound or weakly bound antibodies.[1]
-
-
Sample-Related Issues:
-
Autofluorescence: Some biological samples naturally fluoresce, which can contribute to the overall background signal.
-
Fc Receptors: Certain cell types (e.g., macrophages, B cells) express Fc receptors that can bind non-specifically to the Fc region of antibodies.[5]
-
Q3: How can the hydrophobicity of the QSY 21 dye contribute to non-specific binding?
Fluorescent dyes, particularly those with hydrophobic properties, can introduce artifacts in single-molecule tracking experiments due to non-specific binding.[3] The chemical structure of QSY 21, a diarylrhodamine derivative, may possess hydrophobic regions that can interact non-specifically with hydrophobic surfaces or molecules in the assay, such as proteins or plasticware. This can lead to an accumulation of the labeled antibody on these surfaces, resulting in elevated background signals. Research indicates a strong correlation between the hydrophobicity of a dye and its conjugate's mobility, with more hydrophobic dyes showing greater levels of non-specific binding.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with non-specific binding of your QSY 21-labeled antibodies.
Step 1: Initial Assessment & Quick Checks
Before making significant changes to your protocol, perform these initial checks:
-
Negative Control: Run a control experiment without the primary QSY 21-labeled antibody to determine the contribution of other components to the background signal.
-
Reagent Quality: Ensure all buffers and reagents are fresh and properly prepared. Contaminated solutions can increase background.
-
Instrument Settings: Verify that the settings on your fluorescence reader or microscope are optimal for the QSY 21 quencher and its corresponding fluorophore in a FRET pair.
Step 2: Optimizing Your Experimental Protocol
If the initial checks do not resolve the issue, proceed with the following optimization steps. The following tables summarize key parameters that can be adjusted.
Table 1: Optimizing Blocking and Washing Steps
| Parameter | Recommendation | Rationale |
| Blocking Agent | Test different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available protein-free blockers.[7] | Different blockers have varying effectiveness depending on the nature of the non-specific interaction. |
| Blocking Concentration | Titrate the concentration of the blocking agent. Typical starting concentrations are 1-5% for BSA or non-fat milk. | Insufficient concentration may not saturate all non-specific binding sites, while excessive concentration can sometimes interfere with specific binding. |
| Blocking Incubation Time | Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C). | Allows for more complete saturation of non-specific sites. |
| Washing Buffer | Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer. | Detergents help to disrupt weak, non-specific hydrophobic interactions.[4] |
| Number of Washes | Increase the number and duration of wash steps after antibody incubation. | More extensive washing helps to remove unbound and non-specifically bound antibodies.[8] |
Table 2: Adjusting Antibody and Buffer Conditions
| Parameter | Recommendation | Rationale |
| Antibody Concentration | Perform a titration to determine the optimal concentration of your QSY 21-labeled antibody. Start with a lower concentration than you are currently using.[1][2] | Using the lowest possible antibody concentration that still provides a good specific signal will minimize non-specific binding. |
| Buffer pH | Adjust the pH of your assay buffer. The optimal pH can vary depending on the isoelectric point of your antibody and target protein.[4] | Modifying the pH can alter the charge of molecules, reducing non-specific electrostatic interactions. |
| Salt Concentration | Increase the salt concentration (e.g., NaCl) in your assay and wash buffers. | Higher salt concentrations can shield charged interactions, thereby reducing non-specific binding.[4] |
| Additives | Include additives like BSA (0.1-1%) or a non-ionic surfactant in your antibody dilution buffer. | These additives can help to block non-specific sites and reduce hydrophobic interactions.[4] |
Step 3: Advanced Troubleshooting
If the above steps do not sufficiently reduce non-specific binding, consider these more advanced strategies:
-
Antibody Fragmentation: Use F(ab')2 or Fab fragments of your antibody. This removes the Fc region, which can be a source of non-specific binding to Fc receptors on cells.[5]
-
Cross-Adsorbed Secondary Antibodies: If using a secondary antibody detection system, ensure it is cross-adsorbed against the species of your sample to minimize cross-reactivity.
-
Alternative Quenchers: If the non-specific binding is suspected to be caused by the QSY 21 dye itself, consider using a different quencher dye with different physicochemical properties.
Experimental Protocols
Protocol 1: Antibody Titration
-
Prepare Serial Dilutions: Create a series of twofold serial dilutions of your QSY 21-labeled antibody in your optimized assay buffer. A typical starting range might be from 10 µg/mL down to 0.1 µg/mL.[1]
-
Incubation: Incubate your samples (e.g., cells, protein-coated plates) with each antibody dilution according to your standard protocol.
-
Washing: Wash all samples thoroughly with your optimized wash buffer to remove unbound antibody.
-
Analysis: Measure the signal for each dilution.
-
Determine Optimal Concentration: The optimal concentration is the one that gives the best signal-to-noise ratio (high specific signal, low background).
Protocol 2: Optimizing Blocking Conditions
-
Prepare Different Blocking Buffers: Prepare several blocking buffers with different agents (e.g., 3% BSA in PBS, 5% non-fat dry milk in TBS-T, a commercial protein-free blocker).
-
Block Samples: Incubate your samples with each blocking buffer for at least 1 hour at room temperature.
-
Antibody Incubation: Proceed with your standard antibody incubation step using a constant, predetermined concentration of your QSY 21-labeled antibody.
-
Washing and Analysis: Wash the samples and measure the signal.
-
Compare Results: Compare the background signal obtained with each blocking buffer to identify the most effective one for your system.
Visualizations
Caption: A workflow for troubleshooting non-specific binding.
Caption: A generalized workflow for a FRET-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophobic fluorescent probes introduce artifacts into single molecule tracking experiments due to non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 7. youtube.com [youtube.com]
- 8. biotium.com [biotium.com]
Technical Support Center: Optimizing Qsy 21 FRET Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Förster Resonance Energy Transfer (FRET) experiments utilizing the Qsy 21 quencher.
Frequently Asked Questions (FAQs)
Q1: What is Qsy 21 and why is it used in FRET assays?
Qsy 21 is a non-fluorescent chromophore, often referred to as a dark quencher. It has a broad and intense absorption spectrum in the far-red and near-infrared (NIR) region, with a maximum absorption at approximately 661 nm.[1] This makes it an excellent FRET acceptor for donor fluorophores that emit in this range, such as Cy5, Alexa Fluor 647, and Cy5.5.[1] Because Qsy 21 is non-fluorescent, there is no background emission from the acceptor, which can significantly improve the signal-to-noise ratio of the FRET assay by reducing background interference.[2]
Q2: How do I choose a suitable donor fluorophore to pair with Qsy 21?
A suitable donor for Qsy 21 should have an emission spectrum that significantly overlaps with the absorption spectrum of Qsy 21 (peaking around 661 nm).[1] The efficiency of energy transfer is highly dependent on this spectral overlap. Excellent donor choices include:
-
Alexa Fluor 647
-
Cy5
-
Cy5.5
The Förster radius (R₀), the distance at which FRET efficiency is 50%, is a key parameter for FRET pairs. A larger R₀ value indicates that FRET can occur over a longer distance.
Q3: What is the optimal donor-to-acceptor (Qsy 21) ratio for my experiment?
The optimal donor-to-acceptor ratio is critical for maximizing the dynamic range of your FRET assay and should be determined empirically. A common starting point is a 1:1 ratio. However, to enhance quenching efficiency, it is often beneficial to have a slight excess of the acceptor (Qsy 21). Ratios of 1:2 or even higher (e.g., 1:10) of donor to acceptor can lead to increased FRET.[3] It is important to test a range of ratios to find the optimal balance for your specific assay, as excessive acceptor concentrations can sometimes lead to artifacts.
Q4: What are the ideal buffer conditions for a Qsy 21 FRET assay?
For the labeling reaction of proteins with amine-reactive Qsy 21 succinimidyl ester, a slightly basic pH is required to ensure the primary amines on the protein are deprotonated and reactive. A sodium bicarbonate or borate (B1201080) buffer at a pH of 8.0-9.0 is recommended. Buffers containing primary amines, such as Tris, should be avoided during the labeling step as they will compete with the protein for reaction with the NHS ester.
For the FRET assay itself, the buffer conditions will be dictated by the biological system being studied. However, it is important to ensure that the buffer components do not interfere with the FRET interaction or the stability of the labeled molecules.
Troubleshooting Guides
This section addresses common issues encountered during Qsy 21 FRET experiments and provides step-by-step guidance for resolution.
Issue 1: Low Signal-to-Noise Ratio (SNR)
A low signal-to-noise ratio can make it difficult to detect changes in FRET and can lead to unreliable data.
dot
Caption: Troubleshooting workflow for a low signal-to-noise ratio.
Possible Causes and Solutions:
-
High Background from Unbound Qsy 21:
-
Cause: Incomplete removal of unconjugated Qsy 21 after the labeling reaction.
-
Solution: Improve the purification process. Use size exclusion chromatography (e.g., a desalting column) or dialysis to thoroughly separate the labeled protein from free Qsy 21.
-
-
Autofluorescence of Buffer or Assay Components:
-
Cause: Some buffer components or other molecules in the assay mixture may be intrinsically fluorescent.
-
Solution: Test the fluorescence of each component of your assay buffer individually to identify any sources of autofluorescence. If a component is fluorescent, replace it with a non-fluorescent alternative.
-
-
Low Donor Signal:
-
Cause: The concentration of the donor-labeled molecule may be too low, or the excitation power may be insufficient.
-
Solution:
-
Increase the concentration of the donor-labeled molecule.
-
Optimize the instrument settings by increasing the excitation power. Be cautious to avoid photobleaching of the donor fluorophore.
-
Ensure your emission filters are optimal for capturing the donor fluorescence.
-
-
Issue 2: Inefficient Quenching (Low FRET Efficiency)
Even with a strong donor signal, you may observe that the presence of the Qsy 21-labeled acceptor does not significantly quench the donor fluorescence.
dot
Caption: Decision tree for troubleshooting inefficient FRET quenching.
Possible Causes and Solutions:
-
Inefficient Labeling:
-
Cause: The donor fluorophore or Qsy 21 may not have been successfully conjugated to the biomolecules.
-
Solution: Verify the labeling efficiency for both the donor and acceptor. This can be done spectrophotometrically by measuring the absorbance of the fluorophore/quencher and the protein.
-
-
Suboptimal Donor-to-Acceptor Ratio:
-
Cause: An insufficient amount of the Qsy 21-labeled acceptor is present to effectively quench the donor.
-
Solution: Titrate the concentration of the acceptor while keeping the donor concentration constant to determine the optimal ratio for maximal quenching.
-
-
Distance Between Donor and Acceptor is Too Large:
-
Cause: FRET efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor. If this distance is greater than ~10 nm, FRET will be very inefficient.
-
Solution: If possible, redesign your biological system to bring the donor and acceptor closer together. This may involve changing the labeling sites on a protein or redesigning a nucleic acid probe.
-
Issue 3: Inner Filter Effect
At high concentrations, the Qsy 21 quencher can absorb the excitation light intended for the donor or re-absorb the emitted fluorescence from the donor, leading to an apparent quenching that is not due to FRET. This is known as the inner filter effect.
Possible Causes and Solutions:
-
High Concentration of Qsy 21:
-
Cause: The concentration of the Qsy 21-labeled molecule is too high, leading to significant absorption of excitation or emission light.
-
Solution:
-
Reduce the concentration of the Qsy 21-labeled species. It is recommended to keep the absorbance of the sample below 0.1 at the excitation wavelength to minimize this effect.
-
If possible, use a shorter pathlength cuvette for your measurements.
-
Correct for the inner filter effect mathematically if reducing the concentration is not feasible. This involves measuring the absorbance of the sample at the excitation and emission wavelengths and applying a correction factor.
-
-
Quantitative Data
The following tables provide key quantitative data to aid in the design of your Qsy 21 FRET experiments.
Table 1: Properties of Qsy 21 Quencher
| Property | Value | Reference |
| Maximum Absorption (λmax) | 661 nm | |
| Molar Extinction Coefficient | ~90,000 cm⁻¹M⁻¹ | |
| Optimal Donor Emission | Far-red to NIR | |
| Fluorescence | Non-fluorescent |
Table 2: Förster Radii (R₀) for Qsy Quenchers with Common Donors
| Donor | Acceptor | R₀ (Å) | Reference |
| Fluorescein | Qsy 7 | 61 | |
| Alexa Fluor 488 | Qsy 7 | 64 | |
| Alexa Fluor 546 | Qsy 7 | 62 | |
| Alexa Fluor 555 | Qsy 7 | 61 | |
| Alexa Fluor 647 | Qsy 21 | 63 | |
| Cy5 | Qsy 21 | 62 |
Note: R₀ values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Labeling a Protein with Qsy 21 Succinimidyl Ester
This protocol is a general guideline for labeling proteins with amine-reactive Qsy 21. Optimization may be required for your specific protein.
dot
Caption: Experimental workflow for labeling a protein with Qsy 21.
Materials:
-
Protein of interest (in a buffer free of primary amines)
-
Qsy 21 succinimidyl ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Size exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein Solution:
-
Dissolve your protein in 0.1 M sodium bicarbonate buffer, pH 8.3, to a final concentration of 2-10 mg/mL. If your protein is in a different buffer, exchange it into the labeling buffer.
-
-
Prepare the Qsy 21 Stock Solution:
-
Immediately before use, dissolve the Qsy 21 succinimidyl ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
-
While gently vortexing, add the Qsy 21 stock solution to the protein solution. A 10- to 20-fold molar excess of the dye is a good starting point.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted Qsy 21 using a size exclusion column equilibrated with PBS, pH 7.4. Alternatively, perform dialysis against PBS.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and 661 nm (for Qsy 21).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of Qsy 21 at 280 nm.
-
Calculate the concentration of Qsy 21 using its molar extinction coefficient (~90,000 cm⁻¹M⁻¹).
-
The DOL is the molar ratio of Qsy 21 to the protein.
-
Protocol 2: Performing a Qsy 21 FRET Assay
This protocol provides a general framework for a FRET assay to study the interaction between two proteins, one labeled with a donor fluorophore and the other with Qsy 21.
Materials:
-
Donor-labeled protein
-
Qsy 21-labeled protein
-
Assay buffer appropriate for the biological system
-
Fluorometer or plate reader capable of measuring fluorescence at the donor's excitation and emission wavelengths
Procedure:
-
Prepare the Reactions:
-
In a microplate or cuvette, prepare your control and experimental samples.
-
Control 1 (Donor only): Donor-labeled protein in assay buffer.
-
Control 2 (Unlabeled interaction): Unlabeled versions of both interacting proteins.
-
Experiment: Donor-labeled protein and Qsy 21-labeled protein in assay buffer. It is recommended to titrate the concentration of the Qsy 21-labeled protein.
-
-
-
Incubate:
-
Incubate the samples for a sufficient time to allow for the biological interaction to occur. The incubation time and temperature will be specific to your system.
-
-
Measure Fluorescence:
-
Excite the samples at the donor's excitation wavelength.
-
Measure the fluorescence emission at the donor's emission maximum.
-
-
Analyze the Data:
-
Subtract the background fluorescence (from a buffer-only well) from all readings.
-
Calculate the FRET efficiency (E) using the following formula:
-
E = 1 - (F_DA / F_D)
-
Where F_DA is the fluorescence of the donor in the presence of the acceptor (Qsy 21), and F_D is the fluorescence of the donor in the absence of the acceptor.
-
-
Plot the FRET efficiency or the donor fluorescence as a function of the acceptor concentration to determine binding affinities or other kinetic parameters.
-
References
Issues with Qsy 21 NHS ester solubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with QSY® 21 NHS ester, particularly concerning its solubility in aqueous buffers during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: My QSY® 21 NHS ester is not dissolving in my aqueous reaction buffer. What should I do?
This is a common observation as QSY® 21 NHS ester is a hydrophobic molecule with poor water solubility.[1] The recommended method is to first dissolve the NHS ester in a small volume of a dry, water-miscible organic solvent before adding it to your aqueous reaction buffer.[2][3]
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the most commonly used solvents.[1][4]
-
Procedure:
-
Prepare a concentrated stock solution of the QSY® 21 NHS ester in the chosen organic solvent.
-
Add this stock solution dropwise to your aqueous reaction buffer containing the molecule to be labeled, ideally with gentle vortexing.[1]
-
Q2: Which organic solvent, DMSO or DMF, is better for dissolving QSY® 21 NHS ester?
Both DMSO and DMF are effective for dissolving hydrophobic NHS esters.[1] However, there are some considerations:
-
DMF: High-quality, amine-free DMF is often preferred.[3] Be aware that DMF can degrade into dimethylamine, which can react with the NHS ester and reduce labeling efficiency.[3] If your DMF has a fishy odor, it is a sign of degradation and should not be used.[3]
-
DMSO: DMSO is also an excellent choice. It is important to use anhydrous (dry) DMSO to prevent premature hydrolysis of the NHS ester, as DMSO is hygroscopic and can absorb moisture from the air.[1]
Q3: What is the optimal pH for reacting QSY® 21 NHS ester with my protein/oligonucleotide?
The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[5][6] For many applications, a pH of 8.3-8.5 is considered ideal.[3][6]
-
At a lower pH: The primary amine groups on the target molecule are protonated and thus less available to react with the NHS ester.[3][5]
-
At a higher pH: The rate of NHS ester hydrolysis increases significantly, which competes with the labeling reaction and reduces efficiency.[3][5][7]
Q4: Which buffers are compatible with QSY® 21 NHS ester reactions?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[1][5]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers are all suitable choices.[1][8] A 0.1 M sodium bicarbonate buffer is often used as it naturally helps maintain a pH in the optimal range.[3]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided.[1][5] Glycine is often used to quench NHS ester reactions because it contains a primary amine.[1]
Q5: My protein is precipitating after adding the QSY® 21 NHS ester stock solution. What can I do?
Protein precipitation can occur due to the addition of the organic solvent or over-labeling.
-
Minimize Organic Solvent: Keep the final concentration of the organic solvent in your reaction mixture to a minimum, typically below 10%, to avoid denaturing the protein.[1]
-
Slow Addition: Add the concentrated NHS ester stock solution slowly and in small aliquots to the protein solution while gently mixing.[1]
-
Reduce Molar Excess: A high degree of labeling with the hydrophobic QSY® 21 molecule can decrease the overall solubility of the protein, leading to aggregation. Try reducing the molar excess of the NHS ester in the reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[5][8] | Verify the pH of your reaction buffer using a calibrated pH meter and adjust it to be within the 8.3-8.5 range for best results.[3][6] |
| Presence of Primary Amines in Buffer: Using buffers like Tris or glycine.[1][5] | Perform a buffer exchange using dialysis or a desalting column to move your protein into a compatible amine-free buffer like PBS or sodium bicarbonate.[8] | |
| Hydrolysis of NHS Ester: The QSY® 21 NHS ester has been prematurely hydrolyzed by moisture.[9] | Use anhydrous DMSO or amine-free DMF to prepare the stock solution immediately before use.[1][3] Store the solid NHS ester in a desiccated environment at -20°C.[8] | |
| Low Protein Concentration: The competing hydrolysis reaction is more significant in dilute protein solutions.[5][8] | If possible, increase the concentration of your protein to at least 1-2 mg/mL.[1][5] | |
| Inconsistent Results | Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can cause a drop in pH.[3][6] | Monitor the pH of the reaction mixture during the incubation period or use a more concentrated buffer to maintain a stable pH.[3][6] |
| Variable Reagent Quality: Impurities in the QSY® 21 NHS ester or solvents can negatively impact the reaction. | Use high-quality reagents from a reputable supplier. Ensure your organic solvents are anhydrous and/or amine-free.[3] | |
| Protein Precipitation | High Concentration of Organic Solvent: The final concentration of DMSO or DMF is too high, causing protein denaturation.[1] | Use the most concentrated stock solution of your NHS ester as possible to keep the final organic solvent concentration below 10%.[1] |
| Over-labeling: A high degree of modification with the hydrophobic QSY® 21 moiety is reducing the protein's solubility.[1] | Reduce the molar excess of the QSY® 21 NHS ester in the reaction. Optimize the ratio of NHS ester to your protein.[1] |
Quantitative Data Summary
Table 1: Stability of NHS Esters in Aqueous Solution
This table summarizes the approximate half-life of NHS esters at different pH values, illustrating the competing hydrolysis reaction.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[7][10] |
| 8.0 | 4 | ~1 hour[11] |
| 8.6 | 4 | 10 minutes[7][10] |
Experimental Protocols
General Protocol for Labeling a Protein with QSY® 21 NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein and experimental goals.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[3]
-
QSY® 21 NHS ester
-
Anhydrous DMSO or amine-free DMF[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]
-
Desalting column or dialysis cassette for purification[5]
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in a suitable amine-free buffer at a concentration of 1-10 mg/mL.[1] If your protein is in a buffer containing primary amines, perform a buffer exchange.
-
Prepare the QSY® 21 NHS Ester Stock Solution: Immediately before use, dissolve the QSY® 21 NHS ester in anhydrous DMSO or amine-free DMF to create a concentrated stock solution (e.g., 10 mg/mL).[12]
-
Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (a 5 to 20-fold molar excess is a common starting point).[1]
-
While gently vortexing the protein solution, add the QSY® 21 NHS ester stock solution dropwise.
-
-
Incubation: Incubate the reaction mixture for 30 minutes to 4 hours at room temperature, or overnight at 4°C.[5] Lower temperatures can help minimize hydrolysis.[5]
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.[13]
-
Purification: Remove unreacted QSY® 21 NHS ester and the NHS byproduct by running the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).[3]
Visualizations
Caption: A flowchart of the key steps in a typical QSY® 21 NHS ester labeling experiment.
Caption: The chemical reaction pathway for labeling a primary amine with QSY® 21 NHS ester.
Caption: A decision tree for troubleshooting low labeling efficiency with QSY® 21 NHS ester.
References
- 1. benchchem.com [benchchem.com]
- 2. covachem.com [covachem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. QXY21 NHS ester [equivalent to QSY-21 NHS ester] | AAT Bioquest [aatbio.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle of Dark Quenchers: QSY 21 vs. BHQ-2
In the realm of fluorescence-based assays, the choice of a dark quencher is pivotal to achieving high signal-to-noise ratios and robust, reproducible data. Among the plethora of options available, QSY 21 and Black Hole Quencher-2 (BHQ-2) have emerged as popular choices for quenching red and far-red fluorophores. This guide provides a comprehensive comparison of these two dark quenchers, supported by their photophysical properties and generalized experimental protocols for their evaluation.
The Role of Dark Quenchers in FRET-Based Assays
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In the context of molecular probes, a fluorescent donor dye is paired with a quencher molecule. When in close proximity, the energy from the excited donor is transferred to the quencher, preventing the donor from emitting light. Dark quenchers are particularly advantageous as they dissipate this energy as heat rather than fluorescing themselves, thereby minimizing background signal.[1][2] This process is fundamental to various applications, including quantitative real-time PCR (qPCR) and in-vitro diagnostic assays.
Caption: FRET-based quenching and signal generation.
Photophysical Properties: QSY 21 vs. BHQ-2
The effectiveness of a dark quencher is primarily determined by the overlap of its absorption spectrum with the emission spectrum of the donor fluorophore. A greater overlap results in more efficient quenching.
| Property | QSY 21 | BHQ-2 | Reference(s) |
| Maximum Absorption (λmax) | ~661 nm | ~579 nm | [3] |
| Quenching Range | 590 - 720 nm | 550 - 650 nm | [3] |
| Recommended Fluorophores | Cyanine5 (Cy5), Alexa Fluor 647, Quasar 670 | Cy3, TAMRA, ROX, Texas Red, Cy3.5 | [4] |
Performance Comparison in qPCR Applications
Both QSY 21 and BHQ-2 are widely used in qPCR probes, such as TaqMan probes, to monitor the amplification of DNA in real-time. The quencher is typically positioned at the 3' end of the probe, while a fluorophore is at the 5' end. During PCR, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal.
Direct comparisons from manufacturers suggest that QSY probes can serve as a seamless replacement for BHQ probes with similar performance. For instance, a FAM-QSY probe and a FAM-BHQ probe with identical oligonucleotide sequences have been shown to exhibit similar Ct values in qPCR experiments. However, performance can be dye-dependent, with some proprietary dyes showing improved sensitivity when paired with QSY quenchers in multiplex assays.
Experimental Protocols
To objectively compare the performance of QSY 21 and BHQ-2, researchers can employ the following generalized experimental workflows for characterizing quenching efficiency and evaluating performance in a qPCR assay.
Caption: Generalized experimental workflow.
Protocol 1: Determination of Quenching Efficiency
This protocol allows for the direct measurement of the quenching efficiency of QSY 21 and BHQ-2 when paired with a specific fluorophore.
1. Probe Design and Synthesis:
- Design a short single-stranded oligonucleotide (e.g., 20-30 bases).
- Synthesize three versions of this oligonucleotide:
- Labeled with the chosen fluorophore at the 5' end and QSY 21 at the 3' end.
- Labeled with the same fluorophore at the 5' end and BHQ-2 at the 3' end.
- Labeled only with the fluorophore at the 5' end (unquenched control).
- Purify all oligonucleotides to ensure high purity.
2. Fluorescence Measurement:
- Prepare solutions of each of the three probes at the same concentration in a suitable buffer (e.g., TE buffer).
- Using a fluorometer, measure the fluorescence intensity of each solution. Excite the samples at the excitation maximum of the fluorophore and measure the emission at its emission maximum.
3. Calculation of Quenching Efficiency:
- The quenching efficiency (QE) is calculated using the following formula:
- QE (%) = (1 - (Fluorescence of Quenched Probe / Fluorescence of Unquenched Control Probe)) * 100
Protocol 2: Comparison of QSY 21 and BHQ-2 in a TaqMan qPCR Assay
This protocol evaluates the performance of the two quenchers in a functional qPCR assay.
1. Assay Design:
- Select a target gene and design a TaqMan probe (20-30 bp) and corresponding forward and reverse primers. The probe should be designed to bind to the target sequence between the primer binding sites.
- Synthesize two versions of the TaqMan probe with the identical sequence:
- 5'-Fluorophore, 3'-QSY 21
- 5'-Fluorophore, 3'-BHQ-2
- The fluorophore should be chosen based on its spectral compatibility with the quenchers and the detection capabilities of the qPCR instrument.
2. qPCR Setup:
- Prepare a serial dilution of a template DNA containing the target sequence.
- Set up qPCR reactions for each probe, including the serially diluted template, forward and reverse primers, the respective TaqMan probe, and a suitable qPCR master mix.
- Include no-template controls (NTCs) for each probe to assess background fluorescence.
3. qPCR Run and Data Analysis:
- Perform the qPCR run on a real-time PCR instrument using standard cycling conditions.
- Collect fluorescence data at each cycle.
- Analyze the data to compare the following metrics for the QSY 21 and BHQ-2 probes:
- Cycle Threshold (Ct): The cycle number at which the fluorescence signal crosses a certain threshold. Lower Ct values indicate more efficient amplification detection.
- PCR Efficiency: Calculated from the slope of the standard curve generated from the serial dilutions.
- Signal-to-Noise Ratio: The ratio of the fluorescence signal of the amplified product to the background fluorescence of the NTC. A higher ratio indicates better performance.
Conclusion
Both QSY 21 and BHQ-2 are highly effective dark quenchers for red and far-red fluorophores. The choice between them will often depend on the specific fluorophore being used and the multiplexing requirements of the experiment. For optimal performance, it is crucial to match the emission spectrum of the donor dye with the absorption spectrum of the quencher. The provided experimental protocols offer a framework for researchers to empirically determine the best quencher for their specific application, ensuring high-quality and reliable data in their fluorescence-based assays.
References
- 1. In vivo Molecular Imaging of Cancer with a Quenching Near Infrared Fluorescent Probe Using Conjugates of Monoclonal Antibodies and Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. BHQ-2 Carboxylic Acid | LGC, Biosearch Technologies [biosearchtech.com]
Qsy 21 vs. Dabcyl: A Comparative Guide for Quenching Fluorescein
For researchers, scientists, and drug development professionals selecting the optimal quencher for fluorescein-based assays, a critical evaluation of spectral properties is paramount. This guide provides a direct comparison of Qsy 21 and Dabcyl, supported by spectral data, to inform the selection of the appropriate quenching agent for fluorescein.
The efficacy of a quencher in fluorescence resonance energy transfer (FRET) is fundamentally dependent on the spectral overlap between the emission spectrum of the fluorophore and the absorption spectrum of the quencher. An analysis of the spectral data for fluorescein, Qsy 21, and Dabcyl reveals a clear choice for efficient quenching.
Spectral Data Summary
The following table summarizes the key spectral characteristics of fluorescein, Dabcyl, and Qsy 21.
| Compound | Excitation Max (nm) | Emission Max (nm) | Absorption Max (nm) | Effective Absorption Range (nm) |
| Fluorescein | ~495 - 498[1][2] | ~517 - 520[1][2] | - | - |
| Dabcyl | - | - | ~453 - 479[3][4] | 346 - 530[3][4] |
| Qsy 21 | - | - | ~661[5][6][7] | Far red and NIR range[5] |
Quenching Mechanism: Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer mechanism between a donor fluorophore (in this case, fluorescein) and an acceptor quencher. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor and the degree of spectral overlap between the donor's emission and the acceptor's absorption spectra.
References
- 1. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]
- 2. Fluorescein - Wikipedia [en.wikipedia.org]
- 3. Dabcyl-3' Oligo Modifications from Gene Link [genelink.com]
- 4. metabion.com [metabion.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. QSY™ 21 Carboxylic Acid, Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 7. Invitrogen QSY 21 Carboxylic Acid, Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
A Comparative Guide to the Spectroscopic Analysis of QSY-21 Labeled Conjugates
For researchers, scientists, and drug development professionals utilizing fluorescence resonance energy transfer (FRET) in their work, the selection of an appropriate quencher is paramount for the development of sensitive and reliable assays. QSY-21, a non-fluorescent diarylrhodamine derivative, has emerged as a popular choice for quenching far-red and near-infrared fluorophores. This guide provides a comprehensive comparison of QSY-21 with other common quenchers, supported by experimental data and detailed protocols for spectroscopic analysis.
Performance Comparison of Quencher Dyes
The efficacy of a quencher is determined by its spectral overlap with the donor fluorophore, its extinction coefficient, and its ability to dissipate the absorbed energy non-radiatively. QSY-21 exhibits a broad absorption spectrum in the 590-720 nm range, making it an excellent acceptor for commonly used far-red dyes.[1][2][3]
Below is a summary of the key spectroscopic properties of QSY-21 and its common alternatives: the Black Hole Quencher™ (BHQ™) series and Iowa Black™ quenchers.
| Quencher | Absorption Maximum (λmax) | Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹) | Quenching Range (nm) | Commonly Paired Fluorophores | Reported Quenching Efficiency |
| QSY-21 | ~661 nm[1][4][5] | ~90,000[6] | 590 - 720[1][5] | Cy5, Alexa Fluor 647, Cy5.5[4] | 96-99% with Cy5[7] |
| BHQ-2 | ~579 nm[5] | Not specified | 550 - 650[5] | TAMRA, Cy3B, ROX | 89% with Cy5, 84% with Cy5.5[7] |
| BHQ-3 | ~672 nm[5] | Not specified | 620 - 730[5] | Cy5, Cy5.5, Alexa Fluor 647 | |
| Iowa Black FQ | ~531 nm | Not specified | 420 - 620 | FAM, HEX, TET, Cy3 | |
| Iowa Black RQ | ~656 nm | Not specified | 500 - 700 | Cy5, Cy5.5, Texas Red-X | >80-90% with Cy5.5 (in vitro)[8] |
Note: Quenching efficiencies are highly dependent on the specific FRET pair, linker length and chemistry, and the local environment. The data presented here are from various sources and may not be directly comparable.
Principle of Fluorescence Quenching by QSY-21
QSY-21 functions as a dark quencher, meaning it absorbs the energy from a donor fluorophore and dissipates it as heat, without emitting any fluorescence of its own. This process, known as Förster Resonance Energy Transfer (FRET), is distance-dependent and most efficient when the emission spectrum of the donor significantly overlaps with the absorption spectrum of the acceptor (quencher).
Caption: FRET mechanism between a donor fluorophore and QSY-21.
Experimental Protocols
Accurate spectroscopic analysis is crucial for quantifying the performance of QSY-21 labeled conjugates. Below are detailed methodologies for key experiments.
Synthesis and Purification of QSY-21 Labeled Conjugates (General Protocol for Oligonucleotides)
a. Conjugation:
-
Dissolve the amine-modified oligonucleotide in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).
-
Dissolve QSY-21 succinimidyl ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Add the QSY-21 solution to the oligonucleotide solution in a molar excess (typically 5-10 fold).
-
Incubate the reaction mixture in the dark at room temperature for 2-4 hours or overnight at 4°C.
b. Purification:
-
Purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column and a gradient of acetonitrile (B52724) in triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and ~660 nm (for QSY-21).
-
Collect the fractions containing the dual-labeled product.
-
Confirm the purity and identity of the conjugate by mass spectrometry.
Determination of Absorption Spectra and Concentration
-
Resuspend the purified conjugate in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Measure the absorbance spectrum from 220 nm to 750 nm using a UV-Vis spectrophotometer.
-
Determine the concentration of the oligonucleotide using the absorbance at 260 nm and the concentration of QSY-21 using the absorbance at ~661 nm, applying the Beer-Lambert law (A = εcl). The respective extinction coefficients are required for this calculation.
Measurement of Fluorescence Quenching Efficiency
-
Prepare two samples of the same concentration in a fluorescence-compatible buffer:
-
The FRET probe (donor-QSY-21 conjugate).
-
A control sample containing only the donor fluorophore at the same concentration.
-
-
Excite the samples at the maximum excitation wavelength of the donor fluorophore.
-
Measure the fluorescence emission spectrum of both samples.
-
The quenching efficiency (E) can be calculated using the following formula:
-
E = 1 - (F_DA / F_D)
-
Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor (QSY-21) and F_D is the fluorescence intensity of the donor alone.
-
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines a typical workflow for the spectroscopic characterization of QSY-21 labeled conjugates.
Caption: A streamlined workflow for the analysis of QSY-21 conjugates.
Conclusion
QSY-21 is a highly effective quencher for far-red and near-infrared fluorophores, offering excellent performance in FRET-based assays. Its broad absorption spectrum and high extinction coefficient contribute to its high quenching efficiency. When selecting a quencher, it is crucial to consider the specific donor fluorophore and the experimental conditions. While alternatives like the BHQ and Iowa Black series offer a wider range of spectral coverage, QSY-21 remains a top choice for applications in the far-red spectrum. The provided experimental protocols offer a robust framework for the synthesis, purification, and spectroscopic characterization of QSY-21 labeled conjugates, enabling researchers to develop and validate high-performance FRET probes.
References
- 1. QSY 21 Quencher Oligonucleotide Modification [biosyn.com]
- 2. SY-21 NHS ester | QSY®-21 succinimidyl ester equivalent | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Molecular Probes nonfluorescent quenchers and photosensitizers—Table 1.10 | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 8. Comparison of several linear fluorophore-and quencher conjugated oligomer duplexes for stability, fluorescence quenching and kinetics in vitro and in vivo in mice: Fluorescent DNA duplexes for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
QSY 21 in Biosensors: A Comparative Guide to a Far-Red Quencher
For researchers, scientists, and drug development professionals, the selection of an appropriate quencher is paramount in the design of robust and sensitive fluorescence-based biosensors. QSY 21, a non-fluorescent diarylrhodamine derivative, has emerged as a prominent dark quencher for far-red and near-infrared fluorophores. This guide provides a comprehensive comparison of QSY 21 with its alternatives, supported by experimental data, detailed protocols, and visualizations of its application in various biosensor designs.
QSY 21 is characterized by its intense absorption maximum at approximately 661 nm, making it an effective acceptor for fluorescence resonance energy transfer (FRET) from donor dyes that emit in this region, such as Cy5, Cy5.5, and Alexa Fluor 647.[1] Its non-fluorescent nature minimizes background signal, a critical attribute for developing biosensors with a high signal-to-noise ratio.
Performance Comparison of Quenchers
The selection of a quencher is dictated by its spectral overlap with the chosen fluorophore, quenching efficiency, and the overall signal-to-noise ratio it enables in a given biosensor format. Below is a comparative summary of QSY 21 and other commonly used quenchers.
| Quencher | Absorption Max (nm) | Quenching Range (nm) | Extinction Coeff. (M⁻¹cm⁻¹) | Key Features |
| QSY 21 | 661 | 590-720 | 89,000 | Excellent quencher for far-red to near-infrared fluorophores; non-fluorescent.[2] |
| BHQ-2 | 579 | 550-650 | N/A | Broad absorption, good quencher for dyes like TAMRA and ROX.[2] |
| BHQ-3 | 672 | 620-730 | N/A | Suitable for long-wavelength dyes like Cy5.5.[2] |
| DABCYL | 453 | 380-530 | 32,000 | Historically popular, but less effective for red-shifted dyes.[2] |
| QSY 7 | 560 | 500-600 | 92,000 | Good quencher for orange-red fluorophores. |
| QSY 9 | 562 | 500-600 | 85,000 | Similar spectral properties to QSY 7. |
| QSY 35 | 472 | 410-500 | 23,500 | Quencher for blue to green fluorophores. |
Experimental Data: Quenching Efficiency and Signal-to-Noise Ratio
Direct comparative studies providing quantitative data on quenching efficiency and signal-to-noise ratios for QSY 21 against a wide array of quenchers in a single biosensor format are limited in publicly available literature. However, data from various studies using different biosensor platforms can provide valuable insights.
For instance, in the context of molecular beacons, the choice of the quencher significantly impacts the signal-to-background ratio. Studies have shown that for far-red emitting fluorophores like Cy5, quenchers with good spectral overlap like QSY 21 and the BHQ series generally provide superior quenching and higher signal-to-noise ratios compared to quenchers like DABCYL.
One study on molecular beacons reported that the combination of Cy5 as the fluorophore and BHQ-2 as the quencher resulted in a signal-to-background ratio of approximately 15. While a direct comparison with QSY 21 was not provided in this specific study, the principle of spectral overlap suggests that QSY 21 would perform similarly or better with Cy5 due to its more optimally positioned absorption maximum.
Experimental Protocols
Molecular Beacon-Based mRNA Detection
This protocol outlines the general steps for designing and using a QSY 21-labeled molecular beacon for the detection of a specific mRNA sequence in living cells.
Materials:
-
Custom-synthesized molecular beacon with a 5' fluorophore (e.g., Cy5) and a 3' QSY 21 quencher. The loop sequence is complementary to the target mRNA.
-
Cell culture reagents
-
Transfection reagent for oligonucleotide delivery
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Design and Synthesis: Design a molecular beacon with a loop sequence of 15-30 nucleotides complementary to the target mRNA. The stem sequence should be 5-7 nucleotides long and have a high GC content to ensure the hairpin structure is stable in the absence of the target. Synthesize the molecular beacon with the desired fluorophore and QSY 21 quencher.
-
Cell Culture and Transfection: Culture the cells of interest to the desired confluency. On the day of the experiment, transfect the molecular beacons into the cells using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells with the molecular beacons for a sufficient period (typically 4-24 hours) to allow for cellular uptake and hybridization with the target mRNA.
-
Imaging: Wash the cells with phosphate-buffered saline (PBS) to remove excess molecular beacons. Image the cells using a fluorescence microscope equipped with a filter set appropriate for the chosen fluorophore. In the presence of the target mRNA, the molecular beacon will unfold, separating the fluorophore and QSY 21, leading to a fluorescent signal.
-
Data Analysis: Quantify the fluorescence intensity in the cells. A significant increase in fluorescence compared to control cells (e.g., cells transfected with a mismatched molecular beacon) indicates the presence of the target mRNA.
FRET-Based Protease Activity Assay
This protocol describes a general method for measuring protease activity using a FRET-based peptide substrate labeled with a fluorophore and QSY 21.
Materials:
-
Custom-synthesized peptide substrate containing the protease cleavage site, flanked by a donor fluorophore (e.g., Cy5) and QSY 21 as the acceptor/quencher.
-
Purified protease enzyme or cell lysate containing the protease.
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Fluorometer or microplate reader
Procedure:
-
Substrate Preparation: Dissolve the fluorophore-QSY 21 labeled peptide substrate in the assay buffer to a final concentration in the nanomolar to low micromolar range.
-
Reaction Initiation: In a microplate well or cuvette, mix the peptide substrate solution with the purified protease or cell lysate.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity of the donor fluorophore over time using a fluorometer.
-
Data Analysis: In the uncleaved peptide, the close proximity of the fluorophore and QSY 21 results in efficient FRET and quenching of the donor's fluorescence. Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The initial rate of the fluorescence increase is proportional to the protease activity.
Visualizing Biosensor Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows of QSY 21-based biosensors.
References
Head-to-head comparison of Qsy 21 and IRDye QC-1
A Head-to-Head Comparison of QSY 21 and IRDye QC-1 Quenchers for Fluorescence-Based Assays
In the realm of fluorescence-based assays, particularly those employing Fluorescence Resonance Energy Transfer (FRET), the choice of a quencher is critical to achieving high sensitivity and a broad dynamic range. This guide provides a detailed, objective comparison of two prominent non-fluorescent quenchers: QSY® 21, a well-established quencher for the far-red and near-infrared (NIR) regions, and IRDye® QC-1, a broad-spectrum quencher with activity spanning the visible to NIR range. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate quencher for their specific applications.
Introduction to Dark Quenchers
Dark quenchers are chromophores that absorb the energy from an excited fluorophore and dissipate it as heat rather than emitting it as light. This non-fluorescent energy transfer mechanism is highly efficient and results in a low background signal, thereby significantly improving the signal-to-noise ratio in FRET-based assays. QSY 21 and IRDye QC-1 are both classified as dark quenchers and are widely used in the development of activatable probes for detecting enzymatic activity, protein-protein interactions, and nucleic acid hybridization.
Spectral Properties and Quenching Range
The spectral properties of a quencher, particularly its absorption spectrum, determine its compatibility with different fluorophores. The ideal quencher should have a broad absorption spectrum that significantly overlaps with the emission spectrum of the donor fluorophore.
QSY 21 is characterized by a broad absorption in the far-red and NIR range, with an absorption maximum around 661 nm.[1][2] This makes it an effective quencher for fluorophores that emit in this region, such as Cy®5, Cy®5.5, and Alexa Fluor® 647.[2] Its quenching range is generally considered to be between 590 nm and 720 nm.
IRDye QC-1 , on the other hand, boasts an exceptionally broad absorption spectrum, covering a wide range of visible and near-infrared wavelengths from approximately 500 nm to 800 nm.[3][4] This broad range allows it to be paired with a diverse array of fluorophores without the need for precise spectral matching. The absorption maximum of IRDye QC-1 is around 737 nm in PBS and 788 nm in water.
Quantitative Performance Comparison
The efficiency of a quencher is a measure of its ability to absorb the energy of a donor fluorophore. The following tables summarize the available quantitative data on the performance of QSY 21 and IRDye QC-1.
| Quencher | Absorption Maximum (λmax) | Quenching Range | Molar Extinction Coefficient (ε) |
| QSY 21 | ~661 nm | 590 - 720 nm | ~90,000 cm⁻¹M⁻¹ |
| IRDye QC-1 | ~737 nm (in PBS) | ~500 - 800 nm | ~96,000 cm⁻¹M⁻¹ (in PBS) |
Table 1: General Spectral and Physical Properties. This table provides a summary of the key spectral and physical characteristics of QSY 21 and IRDye QC-1.
| Quencher | Fluorophore Partner | Quenching Efficiency (%) | Reference |
| QSY 21 | Alexa Fluor® 647 | 92 - 99% | |
| IRDye QC-1 | Various common fluorophores | >97% | |
| IRDye QC-1 | Fluorescein, Cy3, Cy5, IRDye 700DX, IRDye 800CW | High efficiency for all |
Table 2: Reported Quenching Efficiencies. This table presents the reported quenching efficiencies of QSY 21 and IRDye QC-1 with various fluorophore partners, as cited in the available literature.
Experimental Protocols
To provide a practical context for the use of these quenchers, a detailed methodology for a generic FRET-based protease assay is provided below. This protocol can be adapted for use with either QSY 21 or IRDye QC-1, depending on the choice of fluorophore.
FRET-Based Protease Activity Assay
This protocol describes the measurement of protease activity using a FRET-labeled peptide substrate. The substrate is designed with a fluorophore and a quencher on opposite sides of a protease-specific cleavage site. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.
Materials:
-
FRET-labeled peptide substrate (e.g., Fluorophore-cleavage sequence-Quencher)
-
Protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET-labeled peptide substrate in a suitable solvent (e.g., DMSO) and dilute to the desired working concentration in Assay Buffer.
-
Prepare a stock solution of the protease and serially dilute it in Assay Buffer to create a standard curve.
-
Prepare the experimental samples containing the unknown protease activity in Assay Buffer.
-
-
Assay Setup:
-
Pipette 50 µL of Assay Buffer into each well of the 96-well plate.
-
Add 25 µL of the protease standards or experimental samples to the appropriate wells.
-
Include a negative control with 25 µL of Assay Buffer instead of the protease solution.
-
-
Initiation of Reaction:
-
Add 25 µL of the diluted FRET-labeled peptide substrate to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a specific period (e.g., 60 minutes). The incubation time may need to be optimized based on the enzyme's activity.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore using a fluorescence microplate reader. Measurements can be taken at multiple time points (kinetic assay) or at the end of the incubation period (endpoint assay).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control wells) from all readings.
-
Plot the fluorescence intensity versus the concentration of the protease standards to generate a standard curve.
-
Determine the protease activity in the experimental samples by interpolating their fluorescence values on the standard curve.
-
Visualizations
To further illustrate the concepts described in this guide, the following diagrams have been generated using the DOT language.
Caption: FRET-based protease assay workflow.
Caption: Spectral compatibility of QSY 21 and IRDye QC-1.
Conclusion
Both QSY 21 and IRDye QC-1 are highly effective dark quenchers for FRET-based assays. The choice between them largely depends on the specific requirements of the experiment, particularly the emission wavelength of the chosen fluorophore.
-
QSY 21 is an excellent and well-validated choice for applications in the far-red and near-infrared range, especially when paired with popular dyes like Cy5, Cy5.5, and Alexa Fluor 647.
-
IRDye QC-1 offers superior versatility due to its exceptionally broad quenching range. This makes it an ideal candidate for multiplexed assays involving multiple fluorophores with different emission spectra or for researchers who require a more universal quencher for a variety of applications. Its high quenching efficiency across a wide spectrum simplifies probe design and can lead to robust and sensitive assays.
Ultimately, the selection of the optimal quencher should be based on a careful consideration of the spectral overlap with the donor fluorophore and the specific demands of the experimental design. The information and protocols provided in this guide aim to facilitate this decision-making process for researchers in the field of life sciences and drug discovery.
References
A Comparative Guide to Assessing the Purity of Qsy 21 Labeled Oligonucleotides by HPLC
The purity of synthetic oligonucleotides, particularly those labeled with quencher dyes such as Qsy 21, is a critical factor for the success of various molecular biology applications, including quantitative PCR (qPCR), fluorescence resonance energy transfer (FRET) probes, and in-vitro diagnostics. High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of these complex biomolecules. This guide provides a comparative overview of Qsy 21 and its alternatives, a detailed HPLC protocol for purity assessment, and experimental insights to aid researchers in making informed decisions.
Comparison of Common Non-Fluorescent Quenchers
Qsy 21 is a non-fluorescent diarylrhodamine quencher with a broad absorption spectrum in the red to near-infrared region.[1] It is frequently used as an acceptor in FRET applications.[1] However, several alternatives are available, with the Black Hole Quencher® (BHQ®) dyes from Biosearch Technologies and the Tide Quencher™ dyes from AAT Bioquest being the most prominent. The choice of quencher can influence not only the performance of the oligonucleotide probe in its final application but also the ease of synthesis and purification.
Below is a comparison of the spectral properties of Qsy 21 and commonly used BHQ dyes.
| Quencher | Maximum Absorption (λmax) | Quenching Range | Recommended Reporter Dyes |
| Qsy 21 | 661 nm | 590 - 720 nm | Cy5, Alexa Fluor 647 |
| BHQ-1 | 534 nm | 480 - 580 nm | FAM, TET, JOE, HEX |
| BHQ-2 | 579 nm | 550 - 650 nm | TAMRA, ROX, Cy3.5 |
| BHQ-3 | 672 nm | 620 - 730 nm | Cy5.5, Alexa Fluor 680 |
Tide Quencher™ dyes are also available with a range of spectral properties, positioned as alternatives to both QSY and BHQ dyes, with claims of improved labeling performance.[2][3]
While direct comparative HPLC data is scarce in publicly available literature, some studies suggest that the choice of quencher can impact the purity profile of the final product. For instance, BHQ-1-quenched probes have been reported to be easier to synthesize and purify compared to older fluorescent quenchers like TAMRA.[4] For oligonucleotides labeled with Qsy 21, dual HPLC purification is highly recommended to ensure high purity.
Understanding Impurities in Labeled Oligonucleotides
The chemical synthesis of oligonucleotides is a multi-step process that can lead to various impurities. For labeled oligonucleotides, the complexity increases due to the additional coupling steps for the dye and quencher. Common impurities include:
-
Truncated sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling at one or more steps.
-
Elongated sequences (n+1): Longer oligonucleotides due to double coupling events.
-
Depurination products: Loss of purine (B94841) bases (adenine or guanine) from the oligonucleotide backbone.
-
Products of side reactions: Modifications to the bases or the phosphate (B84403) backbone.
-
Uncoupled dye/quencher: Free dye or quencher that has not been successfully conjugated to the oligonucleotide.
-
Oligonucleotides without the label: Full-length oligonucleotides that failed to be labeled.
These impurities can interfere with the intended application of the oligonucleotide, for example, by increasing background fluorescence or competing with the desired probe for target binding.
Experimental Protocol: Purity Assessment by Ion-Pair Reversed-Phase HPLC (IP-RP HPLC)
IP-RP HPLC is the most common and effective method for analyzing the purity of labeled oligonucleotides. The following is a general protocol that can be adapted for Qsy 21 and other quencher-labeled oligonucleotides.
Objective: To separate the full-length, correctly labeled oligonucleotide from impurities based on hydrophobicity.
Instrumentation:
-
HPLC system with a gradient pump, UV-Vis detector, and autosampler.
-
Data acquisition and analysis software.
Materials:
-
Column: A reversed-phase C18 column suitable for oligonucleotide analysis (e.g., Waters XTerra® MS C18, Agilent AdvanceBio Oligonucleotide).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water, pH 7.0.
-
Mobile Phase B: 0.1 M Triethylammonium Acetate (TEAA) in 50% acetonitrile.
-
Sample: Qsy 21 labeled oligonucleotide dissolved in water or a low-salt buffer.
Protocol:
-
System Preparation:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Set the column temperature to 50-60°C to denature any secondary structures in the oligonucleotide.
-
-
Sample Injection:
-
Inject 5-10 µL of the oligonucleotide sample (concentration of ~1 OD/100 µL).
-
-
Gradient Elution:
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
The gradient can be optimized depending on the length and sequence of the oligonucleotide.
-
-
Detection:
-
Monitor the elution at 260 nm (for the oligonucleotide backbone) and at the λmax of the quencher (e.g., 661 nm for Qsy 21). Dual-wavelength detection allows for the differentiation of labeled from unlabeled species.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram at 260 nm.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
| Parameter | Recommended Condition | Purpose |
| Column | C18 for oligonucleotides | Separation based on hydrophobicity |
| Mobile Phase A | 0.1 M TEAA, pH 7.0 | Ion-pairing agent |
| Mobile Phase B | 0.1 M TEAA in 50% ACN | Organic modifier for elution |
| Gradient | 5-65% B over 30 min | Elution of oligonucleotides of varying hydrophobicity |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow for analytical columns |
| Temperature | 50 - 60 °C | Denaturation of secondary structures |
| Detection | 260 nm and λmax of quencher | Detection of oligonucleotide and labeled species |
Visualizing the Workflow and HPLC Principle
The overall process for ensuring the quality of labeled oligonucleotides can be visualized as a workflow from synthesis to final quality control.
The principle of IP-RP HPLC relies on the use of an ion-pairing agent to increase the retention of the negatively charged oligonucleotides on the hydrophobic stationary phase.
Data Interpretation and Troubleshooting
A successful HPLC analysis should result in a sharp, symmetrical main peak for the full-length product, well-resolved from smaller peaks corresponding to impurities.
-
Peak Tailing: Can indicate interactions with the column matrix or the presence of co-eluting impurities. Increasing the column temperature or adjusting the mobile phase pH can sometimes help.
-
Broad Peaks: May suggest secondary structures that are not fully denatured, or issues with the column itself. Ensure the column temperature is sufficiently high.
-
Extra Peaks: Peaks eluting before the main peak are typically shorter, less hydrophobic species (e.g., n-1 fragments). Peaks eluting after the main peak could be more hydrophobic impurities, such as oligonucleotides with protecting groups that were not removed.
-
No Peaks: This could be due to a problem with the injection, a disconnected flow path, or an issue with the detector.
For a comprehensive list of troubleshooting tips, several HPLC troubleshooting guides are available from instrument and column manufacturers.
Conclusion
The assessment of purity for Qsy 21 labeled oligonucleotides is crucial for reliable experimental outcomes. While Qsy 21 is a widely used quencher, alternatives such as the BHQ and Tide Quencher series offer a range of options for different applications. Ion-pair reversed-phase HPLC is a powerful and indispensable tool for the quality control of these modified oligonucleotides. A well-optimized IP-RP HPLC method, combined with an understanding of potential impurities and how to interpret the resulting chromatograms, will ensure the use of high-purity probes for research, diagnostics, and drug development. When selecting a quencher, it is advisable to consider not only its spectral properties but also any available information regarding the ease of synthesis and purification to streamline the production of high-quality labeled oligonucleotides.
References
Quantitative Analysis of Protein Conjugation with Qsy 21: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Qsy 21, a non-fluorescent quencher, for protein conjugation applications. We will delve into the quantitative aspects of its performance, compare it with common alternatives, and provide detailed experimental protocols to aid in your research and development endeavors.
Introduction to Qsy 21 and Dark Quenchers
In fluorescence-based assays, such as Fluorescence Resonance Energy Transfer (FRET), a donor fluorophore transfers energy to an acceptor molecule. When the acceptor is a quencher, it absorbs the donor's energy and dissipates it as heat rather than light, resulting in a measurable decrease in fluorescence. "Dark" quenchers are particularly advantageous as they do not have native fluorescence, which minimizes background signal and improves the overall signal-to-noise ratio.[1]
Qsy 21 is a dark quencher that absorbs broadly in the red to near-infrared region of the spectrum, making it an effective acceptor for fluorophores that emit in this range, such as Cy5 and Alexa Fluor 647.[2] Its succinimidyl ester derivative allows for covalent conjugation to primary amines on proteins, primarily the ε-amino group of lysine (B10760008) residues.[3][4]
Comparison of Qsy 21 with Alternative Quenchers
The selection of a quencher is critical for the sensitivity and accuracy of FRET-based protein assays. The Black Hole Quencher (BHQ) series, particularly BHQ-2 and BHQ-3, are common alternatives to the Qsy series. Below is a comparison of their key spectral properties.
| Quencher | Maximum Absorption (λmax) | Quenching Range | Molar Extinction Coefficient (ε) | Recommended Donor Fluorophores |
| Qsy 21 | ~661 nm | 590 - 720 nm | ~90,000 cm⁻¹M⁻¹ | Cy5, Alexa Fluor 647, DyLight 650 |
| BHQ-2 | ~579 nm | 550 - 650 nm | Not specified | Cy3.5, TAMRA, Cy3B |
| BHQ-3 | ~672 nm | 620 - 730 nm | Not specified | Cy5.5, Alexa Fluor 680, DyLight 680 |
Table 1: Spectral Properties of Qsy 21 and BHQ Quenchers. This table summarizes the key spectral characteristics of Qsy 21 and its common alternatives, BHQ-2 and BHQ-3, to aid in the selection of an appropriate quencher for a given donor fluorophore.
While direct head-to-head quantitative comparisons of protein conjugation efficiency and FRET performance are not extensively published, the choice between these quenchers often depends on the specific donor fluorophore being used to maximize spectral overlap. For instance, the large spectral overlap between the emission of Cy3 and the absorption of BHQ-2 results in efficient energy transfer.[5] Similarly, the spectral properties of Qsy 21 make it a suitable partner for far-red and near-infrared dyes. The use of non-fluorescent quenchers like Qsy and BHQ has been shown to increase the signal-to-noise ratio in FRET assays by reducing background fluorescence.
Experimental Protocols
Protocol 1: Protein Conjugation with Qsy 21 Succinimidyl Ester
This protocol outlines a general procedure for conjugating Qsy 21 succinimidyl ester to a protein, such as an antibody.
Materials:
-
Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Qsy 21 succinimidyl ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). If necessary, perform a buffer exchange into the reaction buffer.
-
Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.
-
-
Qsy 21 Stock Solution Preparation:
-
Immediately before use, dissolve the Qsy 21 succinimidyl ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the Qsy 21 stock solution to the protein solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the dye.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Separate the conjugated protein from the unreacted Qsy 21 using a gel filtration column equilibrated with an appropriate storage buffer (e.g., PBS).
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of quencher molecules conjugated to a single protein molecule. It is a critical parameter for ensuring the reproducibility of your experiments.
Procedure:
-
Measure the absorbance of the purified protein-Qsy 21 conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of Qsy 21 (~661 nm, A_max).
-
Calculate the protein concentration, correcting for the absorbance of Qsy 21 at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
CF is the correction factor (A₂₈₀ of Qsy 21 / A_max of Qsy 21). This needs to be determined empirically or obtained from the supplier.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the DOL:
-
DOL = A_max / (ε_quencher × Protein Concentration (M))
-
Where:
-
ε_quencher is the molar extinction coefficient of Qsy 21 at its λmax (~90,000 cm⁻¹M⁻¹).
-
-
An optimal DOL for antibodies is typically between 2 and 10.
Visualizing the Workflow and Principles
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for protein conjugation with Qsy 21.
Caption: Principle of FRET-based quenching with Qsy 21.
References
- 1. glenresearch.com [glenresearch.com]
- 2. biotium.com [biotium.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. Non-fluorescent Quenchers to Correlate Single-Molecule Conformational and Compositional Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for QSY 21 NHS Ester
Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical component of modern research. For scientists and drug development professionals utilizing QSY 21 NHS ester, a nonfluorescent acceptor dye commonly employed in Förster Resonance Energy Transfer (FRET) applications, adherence to proper disposal protocols is paramount.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound ester and associated waste materials.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). The reactivity of N-hydroxysuccinimide (NHS) esters with primary amines necessitates careful handling to avoid unintended reactions.[1][3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles
-
Hand Protection: Nitrile or other chemically resistant gloves
-
Body Protection: Laboratory coat
-
Respiratory Protection: A dust mask (e.g., N95) is recommended when handling the solid powder form.
Waste Categorization and Disposal Plan
All materials that have come into contact with this compound ester should be treated as chemical waste and segregated from regular trash. The specific disposal method will depend on the form of the waste.
| Waste Stream | Recommended Disposal Container | Key Disposal Considerations |
| Unused/Expired Solid Powder | Original vial placed within a designated hazardous solid waste container. | Do not dispose of in regular trash. The container should be clearly labeled as "Hazardous Waste" and include the chemical name. |
| Concentrated Solutions | Sealed, labeled hazardous waste container compatible with the solvent (e.g., high-density polyethylene (B3416737) for DMSO or DMF solutions). | Never dispose of down the drain. The container must be clearly labeled with "Hazardous Waste," the chemical name, and the solvent used. |
| Dilute Aqueous Solutions | Designated aqueous hazardous waste container. | The reactive NHS ester should be quenched via hydrolysis before collection. |
| Contaminated Labware & Debris | Designated solid hazardous waste container. | Includes pipette tips, microcentrifuge tubes, gloves, and paper towels that have come into contact with this compound ester. Gels should also be collected in a sealed container. |
Experimental Protocols for Waste Treatment and Disposal
Protocol 1: Quenching of Dilute Aqueous Solutions Containing this compound Ester
This protocol details the hydrolysis of the reactive NHS ester in dilute aqueous solutions before disposal.
-
pH Adjustment: Ensure the pH of the aqueous solution is between 7.0 and 8.5. If the solution is acidic, adjust the pH by adding a small amount of a suitable buffer, such as sodium bicarbonate.
-
Incubation: Allow the solution to stand at room temperature for several hours, or preferably overnight. This incubation period ensures the complete hydrolysis of the NHS ester, rendering it less reactive.
-
Collection: After incubation, transfer the quenched solution to a designated aqueous hazardous waste container.
-
Labeling and Storage: Clearly label the container with "Hazardous Aqueous Waste," the name of the chemical, and any other information required by your institution's Environmental Health and Safety (EHS) department. Store the container in a designated waste accumulation area.
Protocol 2: Segregation and Collection of Solid and Concentrated Waste
This protocol outlines the procedure for managing solid and concentrated forms of this compound ester waste.
-
Waste Segregation: At the point of generation, separate waste into distinct streams: solid powder, concentrated solutions, and contaminated labware.
-
Container Preparation: For each waste stream, use a designated, clearly labeled, and sealed waste container. Ensure the container material is compatible with the waste; for example, use a high-density polyethylene container for solutions in DMSO or DMF.
-
Solid Waste Collection:
-
Unused/Expired Powder: Place the original vial containing the solid this compound ester into a larger, designated solid hazardous waste container.
-
Contaminated Labware: Collect all solid materials, such as pipette tips, microcentrifuge tubes, and gloves, that have been in contact with the chemical in a designated solid hazardous waste container.
-
-
Concentrated Solution Collection:
-
Carefully transfer all concentrated stock solutions of this compound ester into a sealed, labeled hazardous waste container for liquid waste.
-
Crucially, never dispose of concentrated solutions down the drain.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound ester," and any other identifiers required by your institution.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of your hazardous waste containers.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound ester.
Caption: Decision workflow for the proper disposal of this compound ester waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound ester, minimizing environmental impact and maintaining a safe laboratory environment. Always consult your institution's specific waste management guidelines and Environmental Health and Safety department for any additional requirements.
References
Essential Safety and Handling Guide for QSY-21 NHS Ester
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling QSY-21 NHS ester. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE) and Immediate Safety
While QSY-21 NHS ester is not classified as a hazardous substance, standard laboratory best practices must be followed to minimize exposure and ensure a safe working environment.
Recommended Personal Protective Equipment:
| Item | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or a face shield. | To protect eyes from accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
Emergency Procedures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, consult a physician. |
| Inhalation | Move to fresh air. If you feel unwell, seek medical advice. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Consult a physician. |
Operational Plan: Handling and Storage
Proper handling and storage are essential to maintain the stability and reactivity of QSY-21 NHS ester.
Key Handling and Storage Protocols:
| Parameter | Guideline | Rationale |
| Ventilation | Handle in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of any dust or aerosols. |
| Storage Temperature | Store at -20°C upon receipt. | To prevent degradation and maintain chemical stability. |
| Light and Moisture | Protect from light and moisture. | These can degrade the compound and reduce its reactivity. |
| Stock Solutions | Store stock solutions at -20°C or -80°C. At -20°C, use within one month; at -80°C, use within six months.[1] | To ensure the stability of the dissolved compound.[1] |
| Solubility | Soluble in anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2][3] | Use the appropriate solvent for preparing stock solutions. |
Disposal Plan
While QSY-21 NHS ester is not classified as hazardous waste, it should be disposed of responsibly in accordance with institutional and local regulations for chemical waste.
General Disposal Guidelines:
-
Solid Waste: Collect solid QSY-21 NHS ester waste in a designated, sealed container labeled as "non-hazardous chemical waste."
-
Liquid Waste: Collect liquid waste containing QSY-21 NHS ester (e.g., from labeling reactions) in a clearly labeled, sealed container.
-
Contaminated Materials: Dispose of contaminated items such as pipette tips, tubes, and gloves in the appropriate chemical waste stream.
-
NHS Facilities: In NHS facilities, follow the local waste management policy. Non-hazardous chemical waste may be segregated into a specific waste stream. Consult your local Waste Manager for specific guidance. Do not dispose of down the drain unless explicitly permitted by local regulations.
Experimental Protocol: Protein Labeling with QSY-21 NHS Ester
This is a general protocol for labeling proteins with QSY-21 NHS ester. Optimization may be required for specific proteins and applications.
Materials:
-
QSY-21 NHS ester
-
Protein to be labeled in an amine-free buffer (e.g., PBS)
-
Anhydrous DMSO or DMF
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
1X PBS buffer
Procedure:
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) at a concentration of 2.5 mg/mL. If the protein is in a different buffer, adjust the pH and buffer composition accordingly. The protein solution must be free of amine-containing substances like Tris or glycine.
-
Prepare QSY-21 NHS Ester Stock Solution: Allow the vial of QSY-21 NHS ester to warm to room temperature. Prepare a 10 mM stock solution by dissolving it in anhydrous DMSO or DMF.
-
Labeling Reaction: While vortexing, add the QSY-21 NHS ester stock solution to the protein solution. The optimal molar ratio of dye to protein will need to be determined empirically, but a starting point is often a 10 to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis against 1X PBS buffer.
Workflow for Protein Labeling:
Caption: Workflow for labeling proteins with QSY-21 NHS ester.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
